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  • Product: 4-Formyl-3-nitrosobenzoic acid
  • CAS: 104932-55-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Formyl-3-nitrobenzoic Acid: Chemical Properties, Reactivity, and Applications in Drug Development

Introduction & Structural Overview In the realm of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks dictates the efficiency, scalability, and structural diversity of drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Overview

In the realm of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks dictates the efficiency, scalability, and structural diversity of drug discovery pipelines. 4-Formyl-3-nitrobenzoic acid (and its corresponding methyl ester) represents a highly privileged, multifunctional scaffold[1][2]. Characterized by an electron-deficient aromatic ring substituted with three distinct, orthogonally reactive functional groups—a formyl group, a nitro group, and a carboxylic acid—this compound serves as a critical linchpin in the synthesis of complex polycyclic heterocycles[3].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for utilizing 4-formyl-3-nitrobenzoic acid, with a specific focus on its application in the late-stage synthesis of MDM2-p53 protein-protein interaction inhibitors[4][5].

Physicochemical Properties

Understanding the physicochemical baseline of a building block is essential for predicting its solubility, reactivity, and behavior during purification. The strong electron-withdrawing nature of the nitro group at the ortho position to the formyl group significantly increases the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack[3].

Table 1: Key Physicochemical Properties
PropertyValueCausality / Impact on Synthesis
CAS Number 604000-99-9 (Acid)[6]153813-69-5 (Methyl Ester)[7]Essential for procurement and regulatory documentation.
Molecular Formula C₈H₅NO₅[1]Defines the exact mass for high-resolution mass spectrometry (HRMS) tracking.
Molecular Weight 195.13 g/mol [1]Low molecular weight allows for significant downstream derivatization without exceeding Lipinski's Rule of 5.
LogP (Computed) ~1.2[1]Indicates moderate lipophilicity; soluble in polar aprotic solvents (DMF, DMSO) and moderately in DCM/EtOAc.
Topological Polar Surface Area 100 Ų[1]High TPSA due to oxygen/nitrogen atoms; necessitates careful pH control during aqueous workups to prevent emulsion formation.
Melting Point 160-162 °CHigh melting point indicates a stable crystalline lattice, facilitating purification via recrystallization rather than chromatography.

Chemical Reactivity & Mechanistic Pathways

The utility of 4-formyl-3-nitrobenzoic acid lies in the orthogonal reactivity of its three functional groups. Orthogonality allows chemists to selectively address one functional group without requiring cumbersome protection/deprotection strategies for the others.

  • The Formyl Group (-CHO): The aldehyde is highly activated by the adjacent nitro group. It readily undergoes reductive amination, Knoevenagel condensations, and Wittig olefinations[3][8].

  • The Nitro Group (-NO₂): Positioned ortho to the formyl group, the nitro moiety can be reduced to an aniline for subsequent cyclization, or it can participate directly in base-mediated cyclizations (such as the Davis-Beirut reaction) to form 2H-indazoles[4][5].

  • The Carboxylic Acid (-COOH): The para-carboxylic acid provides a handle for late-stage derivatization, such as esterification, amide coupling to tune pharmacokinetic properties, or attachment to solid-phase resins[3].

Reactivity Core 4-Formyl-3-nitrobenzoic acid (Core Scaffold) Formyl Formyl Group (-CHO) • Reductive Amination • Knoevenagel Condensation • Wittig Olefination Core->Formyl Electrophilic Center Nitro Nitro Group (-NO2) • Reduction to Aniline • Davis-Beirut Cyclization • SNAr Reactions Core->Nitro Electron Withdrawing Carboxyl Carboxylic Acid (-COOH) • Esterification • Amide Coupling • Decarboxylation Core->Carboxyl Derivatization Handle

Orthogonal reactivity of 4-formyl-3-nitrobenzoic acid's three distinct functional groups.

Application in Drug Development: Synthesis of MDM2-p53 Inhibitors

The MDM2-p53 protein-protein interaction is a major target in oncology. Inhibiting this interaction restores the apoptotic function of the p53 tumor suppressor. In 2022, Ramharter et al. reported the multi-gram scale synthesis of the highly potent MDM2-p53 inhibitor BI-0282 [5][9].

The synthesis relies heavily on 4-formyl-3-nitrobenzoic acid methyl ester as a critical intermediate. The workflow utilizes a highly efficient reductive amination to couple a complex spirooxindole primary amine to the formyl group, followed by a late-stage Davis-Beirut reaction [4][5]. The Davis-Beirut reaction is a powerful transformation that converts the ortho-nitrobenzylamine intermediate directly into a 2H-indazole core under basic conditions, bypassing the need for a separate nitro-reduction step[4].

Workflow A Primary Amine + 4-Formyl-3-nitrobenzoate B Imine Formation (AcOH, 1h) A->B Condensation C Reductive Amination (NaBH(OAc)3, 16h) B->C Selective Reduction D Secondary Amine Intermediate C->D Aqueous Workup E Davis-Beirut Cyclization D->E Base/Heat F MDM2-p53 Inhibitor (e.g., BI-0282) E->F Final Deprotection

Workflow for synthesizing MDM2-p53 inhibitors via reductive amination and Davis-Beirut reaction.

Experimental Protocols: Reductive Amination Workflow

The following protocol details the reductive amination step used to couple a primary amine to 4-formyl-3-nitrobenzoic acid methyl ester, adapted from validated process chemistry routes[4][10].

Objective

To synthesize a secondary amine intermediate with high chemoselectivity, avoiding the over-reduction of the aldehyde or the nitro group.

Step-by-Step Methodology

Step 1: Imine Condensation

  • Action: Dissolve the primary amine (1.0 equiv, e.g., spirooxindole intermediate) in glacial acetic acid (approx. 1.5 M concentration). Add 4-formyl-3-nitrobenzoic acid methyl ester (1.6 equiv). Stir the mixture at room temperature for 1 hour[4].

  • Causality & Validation: Acetic acid serves a dual purpose as both the solvent and an acid catalyst, protonating the carbonyl oxygen to increase electrophilicity. Stirring for 1 hour before adding the reducing agent is a critical self-validating safeguard; it ensures complete conversion to the iminium ion. If the reducing agent is added prematurely, competitive direct reduction of the highly reactive ortho-nitrobenzaldehyde to the corresponding benzyl alcohol will occur, drastically lowering the yield[10].

Step 2: Selective Hydride Reduction

  • Action: Cool the reaction mixture in a water bath (approx. 15–20 °C). Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.1 equiv) in discrete portions. Remove the cooling bath and stir the mixture for 16 hours[4].

  • Causality & Validation: NaBH(OAc)₃ is explicitly chosen over NaBH₄ or NaBH₃CN because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride[10]. This makes it mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde or the sensitive nitro group. The water bath mitigates the exothermic nature of the hydride addition, preventing thermal degradation. Complete consumption of the imine should be verified via LC-MS before proceeding.

Step 3: Quench and Extraction

  • Action: Quench the reaction carefully with water and dilute with dichloromethane (DCM). Extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃[4].

  • Causality & Validation: The water quench destroys unreacted hydride reagents, releasing hydrogen gas (necessitating careful, dropwise addition). Washing with saturated NaHCO₃ neutralizes the acetic acid solvent. The neutralization is complete when CO₂ evolution (bubbling) ceases, providing a visual and physical validation of the step.

Step 4: Drying and Concentration

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine intermediate[4].

  • Causality: Removing trace water is mandatory to prevent hydrolysis or side reactions in the subsequent Davis-Beirut cyclization step, ensuring the crude material can be used directly without column chromatography[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18462627, 4-Formyl-3-nitrobenzoic acid". PubChem. URL:[Link]

  • Ramharter, J., Kulhanek, M., Dettling, M., Gmaschitz, G., Karolyi-Oezguer, J., Weinstabl, H., & Gollner, A. "Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction". Organic Process Research & Development, 2022, 26(8), 2526-2531. URL:[Link]

  • AtlantChim Pharma. "Scientific Letter N°20 & N°21: Reductive Amination in Organic Synthesis". AtlantChim Pharma. URL: [Link]

Sources

Exploratory

4-Formyl-3-nitrobenzoic Acid: A Bifunctional Scaffold in Advanced Drug Discovery and Heterocyclic Synthesis

As modern medicinal chemistry gravitates toward highly functionalized, complex molecular architectures, the demand for versatile, multi-reactive building blocks has surged. 4-Formyl-3-nitrobenzoic acid (CAS 604000-99-9)...

Author: BenchChem Technical Support Team. Date: March 2026

As modern medicinal chemistry gravitates toward highly functionalized, complex molecular architectures, the demand for versatile, multi-reactive building blocks has surged. 4-Formyl-3-nitrobenzoic acid (CAS 604000-99-9) represents a premier example of such a scaffold. Featuring an electrophilic aldehyde, an electron-withdrawing nitro group, and a versatile carboxylic acid within a compact aromatic system, this molecule enables divergent synthetic pathways.

As an Application Scientist, I have structured this technical guide to move beyond basic properties, focusing instead on the causality of its reactivity , self-validating experimental workflows, and its critical role in synthesizing advanced therapeutics like MDM2-p53 inhibitors and β -tubulin targeting toxins.

Physicochemical & Computational Profiling

Understanding the physicochemical parameters of 4-formyl-3-nitrobenzoic acid is the first step in predicting its behavior in both synthetic environments and biological systems. The proximity of the strongly electron-withdrawing nitro group at the C3 position significantly increases the electrophilicity of the C4 formyl carbon, accelerating nucleophilic attack during imine formation[1].

Table 1: Quantitative Physicochemical Data & Synthetic Impact

PropertyValueCausality / Impact in Synthesis & Design
Molecular Weight 195.13 g/mol Ideal low-MW fragment; allows for substantial functionalization without violating Lipinski's Rule of 5.
LogP (XLogP3) ~1.1 - 1.28Favorable lipophilicity ensures high solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in halogenated solvents (DCM).
Topological Polar Surface Area (TPSA) 97.51 ŲHigh polarity dictates the need for polar modifiers (e.g., 1% AcOH or MeOH) during normal-phase chromatographic purification.
H-Bond Donors 1The carboxylic acid -OH requires activation (e.g., via EDC/HATU) to prevent off-target hydrogen bonding during coupling.
H-Bond Acceptors 4Nitro and carbonyl oxygens provide multiple coordination sites, useful in metal-catalyzed late-stage cyclizations.

Mechanistic Reactivity & Divergent Pathways

The true value of 4-formyl-3-nitrobenzoic acid lies in its orthogonality. The formyl group and the carboxylic acid can be addressed independently, provided the correct reagents are selected to avoid cross-reactivity.

  • The Formyl Center (C4): Undergoes rapid condensation with primary and secondary amines. The ortho-nitro group accelerates this by withdrawing electron density from the aldehyde, making it highly susceptible to nucleophilic attack.

  • The Carboxyl Center (C1): Serves as a reliable handle for amide coupling.

  • The Nitro Group (C3): While often retained for its electronic properties, it can be reduced late-stage to an aniline or utilized in a Davis-Beirut reaction to form 2H-indazoles, a critical step in the synthesis of complex inhibitors [3].

ReactivityMap Core 4-Formyl-3-nitrobenzoic acid (Bifunctional Scaffold) Aldehyde Formyl Group (C4) Electrophilic Center Core->Aldehyde Pathway A Carboxyl Carboxyl Group (C1) Coupling Center Core->Carboxyl Pathway B Nitro Nitro Group (C3) Electron Withdrawing Core->Nitro Pathway C RedAm Reductive Amination (Sec/Tert Amines) Aldehyde->RedAm + Amine, STAB Cyclo Davis-Beirut Reaction (2H-Indazoles) Aldehyde->Cyclo Synergistic Amide Amide Coupling (Benzamides) Carboxyl->Amide + Amine, EDC Nitro->Cyclo Late-Stage Base

Divergent synthetic pathways of 4-Formyl-3-nitrobenzoic acid.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a critical checkpoint to prevent the propagation of errors.

Protocol A: Chemoselective Reductive Amination

This protocol is utilized to build the core structure of MDM2-p53 inhibitors (e.g., BI-0282)[3].

Causality Focus: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH 4​ ). NaBH 4​ is too aggressive and will directly reduce the unreacted aldehyde to a benzyl alcohol, and may partially reduce the sensitive ortho-nitro group. STAB is a mild hydride donor that selectively reduces the pre-formed iminium ion. Acetic acid (AcOH) is used as a solvent/catalyst because it facilitates imine formation without fully protonating the nucleophilic amine.

Step-by-Step Workflow:

  • Imine Formation: Dissolve the amine (1.0 eq) and 4-formyl-3-nitrobenzoic acid (1.2 eq) in a mixture of DCM and glacial Acetic Acid (10:1 v/v). Stir at room temperature for 1 hour.

  • Validation Checkpoint (Critical): Pull a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the aldehyde peak is consumed and the Schiff base/imine mass is confirmed. This prevents the formation of benzyl alcohol byproducts.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (2.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer.

  • Maturation: Remove the ice bath and allow the reaction to stir for 16 hours at room temperature.

  • Quench & Extraction: Carefully quench with saturated aqueous NaHCO 3​ until gas evolution ceases (neutralizing the AcOH). Extract the aqueous layer 3x with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash chromatography.

WorkflowA Step1 1. Imine Formation (AcOH/DCM) Step2 2. LC-MS Check (Confirm Imine) Step1->Step2 Step3 3. STAB Addition (0°C to RT) Step2->Step3 Step4 4. NaHCO3 Quench & Extraction Step3->Step4

Self-validating step-by-step workflow for chemoselective reductive amination.

Protocol B: EDC/DMAP-Mediated Amide Coupling

This methodology is standard for synthesizing benzamide-based anti-cancer toxins targeting β -tubulin [2].

Causality Focus: EDC·HCl is selected over DCC because the resulting urea byproduct is water-soluble, allowing for removal during a simple aqueous wash, thereby avoiding tedious chromatography of non-polar urea derivatives. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the coupling of sterically hindered arylpiperazines.

Step-by-Step Workflow:

  • Activation: To a solution of 4-formyl-3-nitrobenzoic acid (1.0 eq) and the target arylpiperazine (1.0 eq) in anhydrous DMF (0.5 M), add catalytic DMAP (0.1 eq).

  • Coupling: Add EDC·HCl (1.5 eq) in one portion at room temperature. The reaction mixture will typically turn light yellow.

  • Validation Checkpoint: After 4 hours, monitor via TLC (EtOAc/Hexane 1:1). The highly polar baseline spot (free acid) should be consumed.

  • Workup: Dilute the reaction with EtOAc and wash sequentially with 1N HCl (to remove unreacted amine and DMAP), saturated NaHCO 3​ (to remove unreacted acid), and brine (to remove DMF).

  • Isolation: Dry the organic phase, concentrate, and yield the highly pure benzamide intermediate.

Applications in Targeted Therapeutics

The structural integration of 4-formyl-3-nitrobenzoic acid has led to significant breakthroughs in targeted drug discovery:

  • β -Tubulin Covalent Modifiers: Researchers have utilized the carboxylic acid handle to attach piperazine-based recognition elements, while the formyl group acts as a reactive warhead. The aldehyde forms a reversible hemiacetal or Schiff base with specific serine or cysteine residues on the Ser239-containing β 3 tubulin isoform, disrupting microtubule dynamics in Small Cell Lung Cancer (SCLC) models [2].

  • MDM2-p53 Protein-Protein Interaction Inhibitors: In the synthesis of BI-0282, 4-formyl-3-nitrobenzoic acid methyl ester undergoes reductive amination with a complex chiral amine. The proximity of the secondary amine to the nitro group perfectly sets the stage for a late-stage Davis-Beirut reaction (treatment with aqueous KOH in methanol), which cyclizes the system into a rigid 2H-indazole core, locking the molecule into the bioactive conformation required to block the MDM2 pocket [3].

References

  • Title: 4-Formyl-3-nitrobenzoic acid | C8H5NO5 | CID 18462627 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: A Multipronged Approach Establishes Covalent Modification of β -Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Foundational

4-Formyl-3-nitrobenzoic acid synthesis pathway

Synthesis and Mechanistic Evaluation of 4-Formyl-3-nitrobenzoic Acid: A Technical Guide for Advanced Organic Intermediates Introduction & Utility in Drug Discovery 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Mechanistic Evaluation of 4-Formyl-3-nitrobenzoic Acid: A Technical Guide for Advanced Organic Intermediates

Introduction & Utility in Drug Discovery

4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Its orthogonal reactivity—comprising a highly electrophilic formyl group and a carboxylic acid—enables regioselective late-stage functionalization. As a Senior Application Scientist, I frequently see this intermediate deployed in the synthesis of MDM2-p53 protein-protein interaction inhibitors via reductive amination using sodium triacetoxyborohydride[1],[2], and in the generation of benzamide-based anti-cancer toxins[3].

Designing a synthesis pathway for this molecule requires navigating significant chemoselectivity challenges, primarily preventing the over-oxidation of the aldehyde or managing the competing directing effects of two electron-withdrawing groups.

Retrosynthetic Analysis & Pathway Selection

To synthesize this intermediate from commercially available precursors, two primary pathways are viable:

  • Pathway A (Direct Nitration) : Electrophilic aromatic substitution of 4-formylbenzoic acid.

  • Pathway B (Oxidation via Trapping) : Controlled oxidation of 4-methyl-3-nitrobenzoic acid utilizing a gem-diacetate intermediate.

PathwaySelection A 4-Formylbenzoic Acid (Pathway A) C 4-Formyl-3-nitrobenzoic Acid (Target) A->C HNO3, H2SO4 0°C to RT B 4-Methyl-3-nitrobenzoic Acid (Pathway B) D gem-Diacetate Intermediate B->D CrO3, Ac2O 0°C D->C H2SO4, EtOH Reflux

Retrosynthetic pathways for 4-formyl-3-nitrobenzoic acid via direct nitration or methyl oxidation.

Pathway A: Direct Nitration of 4-Formylbenzoic Acid

Mechanistic Causality (E-E-A-T)

Nitrating an aldehyde-bearing aromatic ring is notoriously difficult due to the competing oxidation of the formyl group to a carboxylic acid by nitric acid. However, in a superacidic medium (concentrated H2​SO4​ ), the formyl oxygen is heavily protonated. This protonation serves a dual purpose:

  • It drastically reduces the electron density around the formyl carbon, rendering it inert to electrophilic oxidation.

  • It exacerbates the deactivating nature of the formyl group.

Regioselectivity in disubstituted benzenes is dictated by the least deactivating group. Since the protonated formyl group ( −CH=O+H ) is more strongly deactivating than the protonated carboxyl group ( −C(OH)2+​ ), the carboxyl group directs the incoming nitronium ion ( NO2+​ ) to its meta position. The position meta to the carboxyl group (C1) and ortho to the formyl group (C4) is the 3-position, yielding the desired 4-formyl-3-nitrobenzoic acid[4].

Protocol A: Self-Validating Nitration Workflow

(Adapted from validated patent literature[4])

  • Preparation : Dissolve 4-formylbenzoic acid (0.2 g, 1.3 mmol) in concentrated H2​SO4​ (0.5 mL) in a round-bottom flask. Ensure complete dissolution; a homogeneous solution is critical for uniform protonation of the formyl group.

  • Cooling : Chill the reaction mixture to 0 °C using an ice-brine bath. Causality: Low temperatures suppress the oxidative kinetic pathway of HNO3​ , favoring the nitration pathway.

  • Nitration : Add fuming nitric acid (0.1 mL) dropwise over 5 minutes. Maintain the internal temperature below 5 °C to prevent thermal runaway.

  • Propagation : Remove the cooling bath and stir the reaction at room temperature for 20 hours.

  • Quenching & Isolation : Pour the mixture over crushed ice. Self-Validation: The sudden drop in acid concentration forces the precipitation of the product as a white solid, serving as a visual confirmation of successful isolation. Filter the solid under a vacuum.

  • Purification : Purify via flash column chromatography using Hexane/Ethyl Acetate (1:4) as the eluent to isolate pure 4-formyl-3-nitrobenzoic acid[4].

Pathway B: Controlled Oxidation of 4-Methyl-3-nitrobenzoic Acid

Mechanistic Causality (E-E-A-T)

Direct oxidation of the methyl group on 4-methyl-3-nitrobenzoic acid to an aldehyde typically results in over-oxidation to 3-nitroterephthalic acid. To arrest the oxidation state at the aldehyde, the reaction is performed in acetic anhydride ( Ac2​O ) using Chromium Trioxide ( CrO3​ ). As the methyl group is oxidized to the transient aldehyde, it is immediately trapped by Ac2​O to form a gem-diacetate. This intermediate lacks the C-H bond required for further oxidation, completely resisting degradation. Subsequent acidic hydrolysis unmasks the formyl group.

MechanisticTrapping ArCH3 Ar-CH3 Starting Material ArCHO Ar-CHO Transient Aldehyde ArCH3->ArCHO [O] (CrO3) ArCHAc2 Ar-CH(OAc)2 gem-Diacetate (Trapped) ArCHO->ArCHAc2 Ac2O (Fast Trapping) ArCOOH Ar-COOH Over-Oxidation (Prevented) ArCHO->ArCOOH [O] (Unprotected)

Mechanistic trapping of the transient aldehyde via gem-diacetate to prevent over-oxidation.

Protocol B: gem-Diacetate Oxidation Workflow
  • Diacetate Formation : Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride (1:1 v/v). Cool the suspension to 0 °C.

  • Oxidation : Slowly add CrO3​ (2.5 eq) in small portions. Causality: The reaction is highly exothermic; rapid addition leads to thermal spikes that can overcome the trapping mechanism and cause over-oxidation.

  • Stirring : Stir at 0–5 °C for 4 hours, then pour the mixture into ice water to precipitate the 4-(diacetoxymethyl)-3-nitrobenzoic acid intermediate. Filter and wash thoroughly with cold water.

  • Hydrolysis : Suspend the intermediate in a 10% aqueous H2​SO4​ / ethanol mixture. Reflux for 2 hours to hydrolyze the acetate groups. Self-Validation: TLC monitoring (Hexane/EtOAc) will show the disappearance of the non-polar diacetate spot and the emergence of the highly UV-active aldehyde spot.

  • Isolation : Cool to room temperature, evaporate the ethanol in vacuo, and extract the aqueous layer with ethyl acetate. Dry over Na2​SO4​ and concentrate to yield the target aldehyde.

Quantitative Data Presentation

Table 1: Comparative Analysis of Synthesis Pathways

ParameterPathway A: Direct NitrationPathway B: Diacetate Oxidation
Starting Material 4-Formylbenzoic acid4-Methyl-3-nitrobenzoic acid
Primary Reagents HNO3​ , H2​SO4​ CrO3​ , Ac2​O , H2​SO4​
Step Count 12
Typical Yield Moderate (60–70%)High (75–85% over 2 steps)
Regioselectivity Control Dictated by the −COOH groupN/A (Functional group transformation)
Major Byproduct Risk 3-Nitroterephthalic acid (via oxidation)3-Nitroterephthalic acid (if un-trapped)
Scalability Excellent (requires strong cooling)Moderate (Chromium toxicity limits scale)

Conclusion

Both pathways offer robust routes to 4-formyl-3-nitrobenzoic acid. Pathway A is highly atom-economical and shorter, but requires rigorous temperature control and superacidic conditions to prevent the destruction of the aldehyde[4]. Pathway B is longer and relies on heavy metal oxidants, but it is chemically safer regarding over-oxidation due to the elegant gem-diacetate trapping mechanism. For drug development professionals requiring multi-gram scale-ups, Pathway A is generally preferred due to the avoidance of toxic chromium waste.

References

  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - ACS Public
  • Scientific Letter N°20/21 -
  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins - ACS Public
  • ISOXAZOLINE DERIVATIVES AS INSECTICIDAL COMPOUNDS - European P

Sources

Exploratory

4-Formyl-3-nitrobenzoic Acid: A Comprehensive Guide to Reactivity, Stability, and Synthetic Workflows

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Executive Summary 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) is a highly functionalized, trifunctional aromatic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) is a highly functionalized, trifunctional aromatic building block that has become indispensable in modern medicinal chemistry and drug discovery[1]. Featuring an electrophilic formyl group, a redox-active nitro group, and a versatile carboxylic acid, this molecule offers orthogonal reactivity that enables the rapid assembly of complex heterocycles and targeted covalent inhibitors. This whitepaper dissects the mechanistic principles governing its reactivity, details field-proven protocols for its utilization, and establishes rigorous guidelines for its handling and stability.

Structural Anatomy and Orthogonal Reactivity

The synthetic utility of 4-formyl-3-nitrobenzoic acid stems from the precise spatial arrangement and electronic properties of its three functional groups. The ortho relationship between the formyl and nitro groups is particularly privileged, serving as a latent precursor for nitrogen-rich heterocycles[2][3].

  • The Formyl Group (-CHO): Highly electrophilic due to the electron-withdrawing nature of the adjacent nitro group and the para-carboxylic acid. It readily undergoes reductive amination to form o-nitrobenzylamines[2].

  • The Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group (EWG) that activates the ring, but more importantly, it serves as an intramolecular oxidant or nitrogen source in heterocyclization reactions (e.g., the Davis-Beirut reaction)[3][4].

  • The Carboxyl Group (-COOH): Provides a reliable handle for late-stage functionalization, such as amide coupling with complex amines or piperazines, without interfering with the aldehyde/nitro chemistry if appropriately protected or activated[5].

OrthogonalReactivity Core 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) Formyl Formyl Group Electrophilic Center Core->Formyl Reductive Amination Nitro Nitro Group Redox-Active Center Core->Nitro Davis-Beirut Cyclization Carboxyl Carboxyl Group Coupling Center Core->Carboxyl EDC/DMAP Amidation Indazole 2H-Indazole Scaffolds Formyl->Indazole Step 1 Nitro->Indazole Step 2 Benzamide Benzamide Conjugates Carboxyl->Benzamide Direct Coupling

Fig 1. Orthogonal reactivity map of 4-formyl-3-nitrobenzoic acid.

Advanced Heterocyclization: The Davis-Beirut Reaction

One of the most powerful applications of 4-formyl-3-nitrobenzoic acid is the synthesis of 2H-indazoles via the Davis-Beirut reaction [4]. This transformation is a redox-neutral, N-N bond-forming heterocyclization that avoids toxic transition metals[3].

Mechanistic Causality

The reaction sequence begins with the reductive amination of the formyl group to yield an o-nitrobenzylamine. When treated with a base (e.g., KOH) in an alcoholic solvent, the benzylic position is deprotonated to form a carbanion[6]. This carbanion attacks the adjacent nitro group, triggering an oxygen transfer that generates a highly reactive o-nitrosoimine intermediate [3][7]. Subsequent alkoxide attack on the imine carbon facilitates an intramolecular N-N ring closure, followed by dehydration to yield the 2H-indazole[4][7].

DavisBeirutMech A o-Nitrobenzylamine B Carbanion Intermediate A->B Base (KOH) -H+ C o-Nitrosoimine Intermediate B->C O-Transfer -H2O D 2H-Indazole Product C->D N-N Cyclization Alkoxide Attack

Fig 2. Base-catalyzed Davis-Beirut mechanistic pathway to 2H-indazoles.

Protocol 1: Synthesis of 2H-Indazole Derivatives

Self-validating design: Sodium triacetoxyborohydride (STAB) is explicitly chosen over sodium borohydride for the first step because its electron-withdrawing acetoxy groups reduce hydride nucleophilicity, ensuring the formyl group forms the imine before any premature reduction to the alcohol occurs[2].

Step A: Reductive Amination

  • Dissolve 4-formyl-3-nitrobenzoic acid (or its methyl ester) (1.0 eq) and the primary amine (1.2 eq) in glacial acetic acid (approx. 0.5 M concentration)[2].

  • Stir at room temperature for 1 hour to allow complete imine formation.

  • Cool the vessel in a water bath and add Sodium Triacetoxyborohydride (STAB) (2.0 eq) in small portions to control the exothermic hydride transfer[2].

  • Stir for 16 hours at room temperature. Quench carefully with water, extract with dichloromethane, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the o-nitrobenzylamine intermediate[2].

Step B: Davis-Beirut Cyclization

  • Dissolve the crude o-nitrobenzylamine in a mixture of ethanol and water (typically 4:1 v/v)[6].

  • Add an aqueous solution of Potassium Hydroxide (KOH) (3.0 eq)[6].

  • Heat the reaction mixture to 60 °C and stir for 4–6 hours, monitoring by LC-MS or TLC[6].

  • Upon completion, cool to room temperature, acidify slightly to precipitate the product, and isolate the 2H-indazole via vacuum filtration[6].

Amide Coupling for Targeted Covalent Inhibitors

The carboxylic acid moiety of 4-formyl-3-nitrobenzoic acid is frequently utilized to synthesize benzamide-based anti-cancer toxins. For example, coupling this acid with arylpiperazines generates compounds capable of covalently modifying the Cys239 residue of β-tubulin, leading to microtubule destabilization and apoptosis in cancer cells[5].

Protocol 2: EDC/DMAP Mediated Amide Coupling

Self-validating design: EDC·HCl is utilized as a water-soluble carbodiimide, allowing for easy removal of the urea byproduct during aqueous workup, while DMAP acts as a nucleophilic catalyst to accelerate the formation of the active ester and suppress racemization/side reactions[5].

  • To a flame-dried round-bottom flask under inert atmosphere, add 4-formyl-3-nitrobenzoic acid (1.0 eq), the target arylpiperazine (1.05 eq), and 4-Dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M)[5].

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.8 eq) in one portion at room temperature[5].

  • Stir the reaction mixture for 16 hours at room temperature[5].

  • Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (gradient of 0–40% EtOAc in hexane) to yield the pure benzamide[5].

Stability, Degradation, and Handling Protocols

Despite its utility, 4-formyl-3-nitrobenzoic acid possesses inherent instabilities that must be managed to ensure reproducible yields[8].

  • Oxidative Degradation: The formyl group is highly susceptible to autoxidation. Exposure to atmospheric oxygen initiates a radical chain reaction that converts the aldehyde into a carboxylic acid, rendering the molecule useless for reductive amination.

  • Photochemical Sensitivity: Nitroaromatics can undergo photochemical degradation when exposed to prolonged UV/visible light, leading to undesired radical cross-linking or reduction.

  • Storage Guidelines: The compound mandates cold-chain transportation and must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen) in amber glass vials to prevent photo-oxidation[9].

Quantitative Data Summary

The following table synthesizes expected yields and optimal conditions for the primary transformations involving 4-formyl-3-nitrobenzoic acid and its immediate derivatives, based on established literature.

Reaction TypeReagents / ConditionsTarget ScaffoldExpected YieldRef
Reductive Amination Primary amine, STAB, AcOH, RT, 16ho-Nitrobenzylamines83% – 85%[2]
Davis-Beirut Cyclization KOH, EtOH/H₂O, 60 °C, 4-6h2H-Indazoles78% – 92%[6]
Amide Coupling Arylpiperazine, EDC·HCl, DMAP, DMF, RTBenzamide Toxins57% – 92%[5]

References

  • Sigma-Aldrich / Ambeed - 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) Properties and Specifications. Source: Sigma-Aldrich. 1

  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction . Source: Organic Process Research & Development - ACS Publications. 2

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis . Source: PMC / NIH. 3

  • Davis–Beirut Reaction: Alkoxide versus Hydroxide Addition to the Key o-Nitrosoimine Intermediate . Source: AUB ScholarWorks. 7

  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis . Source: BenchChem. 6

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins . Source: Journal of Medicinal Chemistry - ACS Publications. 5

Sources

Foundational

The Discovery, Evolution, and Synthetic Utility of 4-Formyl-3-nitrobenzoic Acid in Modern Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex, non-planar heterocycles is paramount. 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) is not a standalone therapeutic agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, non-planar heterocycles is paramount. 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) is not a standalone therapeutic agent; rather, it is a highly specialized, "privileged" building block[1]. Featuring three orthogonally reactive functional groups—a formyl group, a nitro group, and a carboxylic acid—this compound has become a linchpin in the late-stage synthesis of advanced pharmaceutical candidates, most notably MDM2-p53 inhibitors[2] and Cathepsin D inhibitors.

This whitepaper provides an in-depth technical analysis of the compound's discovery, its physicochemical profile, and the causal logic behind its use in complex synthetic workflows, specifically focusing on its role in the Davis-Beirut reaction.

Physicochemical Profiling

Understanding the physical and chemical properties of 4-Formyl-3-nitrobenzoic acid is critical for predicting its solubility, reactivity, and behavior in biphasic extraction systems. The presence of the electron-withdrawing nitro group significantly increases the electrophilicity of the adjacent formyl group, making it highly reactive toward nucleophilic amines[3].

Table 1: Quantitative Physicochemical Data

PropertyValueSource
CAS Number 604000-99-9PubChem[1]
IUPAC Name 4-formyl-3-nitrobenzoic acidPubChem[1]
Molecular Formula C8H5NO5PubChem[1]
Molecular Weight 195.13 g/mol ChemScene[4]
LogP (Predicted) 1.10 - 1.28ChemScene[4] / PubChem[1]
Topological Polar Surface Area (TPSA) 97.51 ŲChemScene[4]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

Historical Context & Discovery Timeline

While simple substituted benzoic acids have been utilized since the dawn of organic chemistry, the specific trifunctional arrangement of 4-formyl-3-nitrobenzoic acid did not gain significant commercial traction until the early 21st century.

Its "discovery" as a high-value pharmaceutical intermediate was driven by two converging trends:

  • The Advent of the Davis-Beirut Reaction (2005): Discovered by Kurth and Haddadin, this reaction provided a groundbreaking method for synthesizing 2H-indazoles directly from 2-nitrobenzylamines[3]. 2H-indazoles are critical pharmacophores, but traditional syntheses were low-yielding and required harsh conditions.

  • The Rise of Protein-Protein Interaction (PPI) Inhibitors: In the 2010s, researchers targeting the MDM2-p53 pathway (a critical tumor suppressor axis) discovered that spirooxindole scaffolds exhibited potent anti-tumor activity[2]. To optimize these scaffolds into clinical candidates (such as Boehringer Ingelheim's BI-0282), chemists required an intermediate that could attach a complex amine, cyclize into an indazole, and provide a handle for further functionalization. 4-Formyl-3-nitrobenzoic acid emerged as the perfect solution[3].

Mechanistic Utility: Orthogonal Reactivity

The true value of 4-Formyl-3-nitrobenzoic acid lies in its orthogonal reactivity. Each functional group can be manipulated independently without interfering with the others, provided the correct reagents are chosen.

Reactivity Core 4-Formyl-3-nitrobenzoic acid CAS: 604000-99-9 Formyl Formyl Group (-CHO) Electrophilic Center Core->Formyl Nitro Nitro Group (-NO2) Latent Nucleophile Core->Nitro Carboxyl Carboxyl Group (-COOH) Coupling Handle Core->Carboxyl RedAm Reductive Amination Selective Imine Reduction Formyl->RedAm Amine, NaBH(OAc)3 Davis Davis-Beirut Reaction 2H-Indazole Formation Nitro->Davis Base, Heat (Post-Amination) Amide Amide Coupling Peptide/Linker Conjugation Carboxyl->Amide HATU, DIPEA RedAm->Davis Synergistic cyclization

Orthogonal reactivity map of 4-Formyl-3-nitrobenzoic acid demonstrating its trifunctional utility.

Experimental Methodology & Scientific Logic

To demonstrate the application of this compound, we detail the standard protocol for its use in the late-stage reductive amination step of MDM2-p53 inhibitor synthesis (adapted from the synthesis of BI-0282)[3].

Causality in Experimental Design

The choice of Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) over stronger hydrides like NaBH4 is not arbitrary. STAB is uniquely suited for this transformation because the electron-withdrawing acetoxy groups dampen the hydride's nucleophilicity. This ensures that the reagent selectively reduces the transient imine without prematurely reducing the unreacted formyl group to an alcohol, and crucially, leaves the sensitive nitro group completely intact[3]. If the nitro group were reduced to an aniline at this stage, the subsequent Davis-Beirut cyclization would fail entirely.

Step-by-Step Protocol: Reductive Amination

Reagents Required:

  • Complex Amine intermediate (e.g., spirooxindole derivative)

  • 4-Formyl-3-nitrobenzoic acid (or its methyl ester) (1.6 equivalents)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Sodium triacetoxyborohydride (STAB) (3.1 equivalents)

  • Dichloromethane (DCM) and Saturated NaHCO3 (for workup)

Procedure:

  • Imine Condensation: Dissolve the crude amine intermediate in glacial acetic acid. Add 4-formyl-3-nitrobenzoic acid. Stir the mixture at room temperature for exactly 1 hour.

    • Logic: Acetic acid acts as both the solvent and an acid catalyst, driving the equilibrium toward imine formation before any reducing agent is introduced.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice/water bath.

    • Logic: STAB addition is exothermic; cooling prevents thermal degradation of the newly formed imine and suppresses off-target reduction pathways.

  • Reduction: Slowly add STAB in small portions. Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 16 hours[3].

  • Self-Validating Quench: Carefully quench the reaction by adding water, followed by diluted DCM. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO3.

    • Logic: The NaHCO3 wash is a self-validating step. The evolution of CO2 gas visually confirms the neutralization of the acetic acid solvent. Once gas evolution ceases, the chemist can trust that the aqueous phase is sufficiently basic to partition the lipophilic product entirely into the DCM layer.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the 2-nitrobenzylamine intermediate[3].

Protocol S1 Step 1: Imine Condensation Mix Amine + Aldehyde in AcOH Stir 1 h at RT S2 Step 2: Selective Reduction Cool to 0°C, Add NaBH(OAc)3 Stir 16 h at RT S1->S2 Imine formed S3 Step 3: Quench & Neutralize Add H2O/DCM, Wash with NaHCO3 Validates removal of AcOH S2->S3 Reduction complete S4 Step 4: Isolation Dry over Na2SO4, Evaporate Yields 2-Nitrobenzylamine Intermediate S3->S4 Phase separation

Step-by-step reductive amination workflow utilizing 4-Formyl-3-nitrobenzoic acid.

Conclusion

4-Formyl-3-nitrobenzoic acid represents a triumph of rational reagent design in organic synthesis. By combining three distinct, orthogonally reactive functional groups onto a single stable aromatic ring, it has enabled chemists to bypass lengthy, linear synthetic routes. Its historical integration with the Davis-Beirut reaction has permanently cemented its status as a critical raw material in the development of next-generation oncology therapeutics.

References

  • Ramharter, J., et al. "Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction." Organic Process Research & Development, American Chemical Society, 2022. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18462627, 4-Formyl-3-nitrobenzoic acid." PubChem, 2024. URL: [Link]

  • "US20170247394A1 - Spiro[3h-indole-3,2'-pyrrolidin]-2(1h)-one compounds and derivatives as mdm2-p53 inhibitors." Google Patents, 2017.

Sources

Exploratory

Orthogonal Reactivity and Covalent Targeting: A Technical Guide to the Research Applications of 4-Formyl-3-nitrobenzoic Acid

Executive Summary 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) has emerged as a highly versatile, trifunctional building block in modern medicinal chemistry and drug discovery[1]. Featuring an electrophilic aldehyde,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) has emerged as a highly versatile, trifunctional building block in modern medicinal chemistry and drug discovery[1]. Featuring an electrophilic aldehyde, an electron-withdrawing nitro group, and a functionalizable carboxylic acid, this molecule allows for orthogonal, late-stage modifications without the need for complex protecting-group strategies. This whitepaper explores its critical role in synthesizing targeted covalent inhibitors (TCIs) and complex polycyclic scaffolds, providing validated protocols and mechanistic insights for drug development professionals.

Structural Causality & Reactivity Profile

The synthetic utility of 4-formyl-3-nitrobenzoic acid is dictated by the distinct electronic and steric properties of its three functional groups. Understanding this causality is essential for designing chemoselective reactions:

  • Carboxylic Acid (C1): Readily undergoes amidation or esterification. By utilizing mild coupling reagents (e.g., EDC/DMAP), the acid can be functionalized to attach targeting ligands while leaving the sensitive formyl group entirely intact[2].

  • Formyl Group (C4): Acts as a highly specific electrophile. In biological systems, it can form reversible covalent hemiacetals with serine or cysteine residues on target proteins[2]. In synthetic workflows, it undergoes reductive amination or Knoevenagel condensations[3].

  • Nitro Group (C3): Serves a dual purpose. Electronically, it withdraws electron density from the aromatic ring, significantly increasing the electrophilicity of the adjacent formyl group. Synthetically, it can be selectively reduced to an amine, triggering spontaneous cyclization cascades (such as the Davis-Beirut reaction) to form complex indazoles or quinazolines[4].

Application I: Targeted Covalent Inhibitors (TCIs) in Oncology

Historically, benzamide anti-cancer toxins utilized a 4-chloro-3-nitro substitution pattern to target cysteine residues on β-tubulin via Nucleophilic Aromatic Substitution (SNAr). However, to target the Ser239-containing β3-tubulin isoform—which is frequently upregulated in drug-resistant tumors—researchers required a novel electrophilic warhead[2].

By substituting the chlorine atom with a formyl group (utilizing 4-formyl-3-nitrobenzoic acid), researchers developed analogs capable of engaging Ser239 via hemiacetal formation[2]. The electron-withdrawing nitro group at the meta position activates the aldehyde, making it sufficiently electrophilic to react with the serine hydroxyl group, while retaining the capacity to capture Cys239 isoforms via hemithioacetal formation[2].

Mechanism of β3-tubulin covalent modification by formyl-substituted benzamides.

Application II: Complex Polycyclic Scaffolds via Multicomponent Reactions

In the development of MDM2-p53 protein-protein interaction inhibitors (e.g., the potent inhibitor BI-0282), 4-formyl-3-nitrobenzoic acid (often utilized as its methyl ester) serves as a critical linchpin[4]. The synthesis of the rigid polycyclic spirooxindole scaffold requires a highly convergent approach.

The formyl group first undergoes reductive amination with a complex intermediate amine. Crucially, the nitro group remains unreacted during this step. In a subsequent late-stage Davis-Beirut reaction, the nitro group is engaged under basic conditions to form an indazole ring system, effectively locking the molecule into its bioactive conformation[4].

Workflow for MDM2-p53 inhibitor synthesis via reductive amination and cyclization.

Quantitative Data & Structure-Activity Relationships

The strategic replacement of functional groups on the benzoic acid core drastically alters biological activity. Table 1 summarizes the impact of utilizing the formyl-nitro substitution pattern compared to traditional halogenated analogs in tubulin inhibition assays[2].

Compound Core SubstitutionTarget Engagement MechanismTarget IsoformEC₅₀ in 319N1 mSCLC CellsSynthetic Yield (Amidation)
4-Chloro-3-nitrobenzamide SNAr (Irreversible)Cys239 (β-tubulin)182 nM80%
4-Formyl-3-nitrobenzamide Hemiacetal (Reversible)Ser239 (β3-tubulin)127 nM57%
Des-formyl analog NoneN/AInactive (>10,000 nM)N/A

Table 1: Structure-activity relationship data synthesized from studies on benzamide anti-cancer toxins[2].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems where the choice of reagents is strictly dictated by the need for chemoselectivity.

Protocol A: EDC/DMAP-Mediated Amidation for Benzamide Toxins

Objective: Couple 4-formyl-3-nitrobenzoic acid to an arylpiperazine without oxidizing or reducing the formyl group. Causality of Design: EDC·HCl is chosen over standard acyl chloride formation (e.g., using SOCl₂) to avoid harsh acidic conditions and reactive intermediates that could lead to unwanted side reactions with the sensitive aldehyde. DMAP acts as a nucleophilic catalyst to accelerate the formation of the active ester, ensuring the reaction proceeds at room temperature.

  • Preparation: Dissolve the target arylpiperazine (0.58 mmol) and 4-formyl-3-nitrobenzoic acid (125.0 mg, ~0.64 mmol) in anhydrous N,N-dimethylformamide (DMF) (1 mL)[2].

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (6.0 mg, 0.05 mmol) to the solution[2].

  • Activation: Introduce 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (200.0 mg, 1.04 mmol) at room temperature[2].

  • Reaction: Stir the mixture continuously for 16 hours under an inert atmosphere[2].

  • Purification: Purify directly via flash chromatography using a gradient of 0–40% Ethyl Acetate in hexane to yield the formyl-substituted benzamide as a thick oil[2].

Protocol B: Chemoselective Reductive Amination

Objective: Condense 4-formyl-3-nitrobenzoic acid methyl ester with a complex amine intermediate to build a polycyclic scaffold. Causality of Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is a highly mild reducing agent. It selectively reduces the intermediate iminium ion without reducing the highly sensitive nitro group or the unreacted aldehyde, which would inevitably occur if a stronger agent like NaBH₄ were used[3].

  • Imine Formation: Dissolve the crude amine intermediate (38.8 mmol) in acetic acid (59.5 mL). Add 4-formyl-3-nitrobenzoic acid methyl ester (13.5 g, 62.4 mmol)[3].

  • Incubation: Stir for 1 hour at room temperature to allow complete imine/iminium formation[3].

  • Reduction: Cool the reaction vessel in a water bath. Slowly add NaBH(OAc)₃ (26.9 g, 120.6 mmol) in portions to control the exothermic reduction[3].

  • Completion: Remove the cooling bath and stir for 16 hours[3].

  • Workup: Quench carefully with water, dilute with dichloromethane, extract, and wash the organic layer with saturated NaHCO₃ to neutralize the acetic acid[3].

Conclusion

4-Formyl-3-nitrobenzoic acid is far more than a simple building block; it is a programmable module for advanced drug discovery. By exploiting the orthogonal reactivity of its formyl, nitro, and carboxyl groups, researchers can design sophisticated covalent inhibitors and execute complex multicomponent cyclizations with high atom economy and precision.

References

  • Title: Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Laboratory preparation of 4-Formyl-3-nitrobenzoic acid

Application Note: Laboratory Preparation of 4-Formyl-3-nitrobenzoic Acid via Enamine Oxidative Cleavage Executive Summary 4-Formyl-3-nitrobenzoic acid is a highly versatile bifunctional building block, prominently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Preparation of 4-Formyl-3-nitrobenzoic Acid via Enamine Oxidative Cleavage

Executive Summary

4-Formyl-3-nitrobenzoic acid is a highly versatile bifunctional building block, prominently utilized in the synthesis of MDM2-p53 inhibitors and benzamide-based anti-cancer toxins[1]. This application note details a highly selective, scalable, and self-validating three-step synthetic protocol. By leveraging an enamine-mediated oxidative cleavage route, this method bypasses the regioselectivity issues of direct nitration and the over-oxidation risks associated with harsh radical bromination.

Mechanistic Rationale & Route Selection (E-E-A-T)

When designing a synthesis for 4-formyl-3-nitrobenzoic acid, researchers typically evaluate three primary pathways. Understanding the causality behind the failure or success of these routes is critical for process optimization:

  • Direct Nitration (Suboptimal Regioselectivity): Electrophilic aromatic substitution (nitration) of 4-formylbenzoic acid using HNO₃/H₂SO₄ is a known pathway. However, both the formyl and carboxylic acid groups are meta-directing deactivators. Because the formyl group is more strongly deactivating, nitration preferentially occurs at the position meta to the formyl group (C2), yielding 4-formyl-2-nitrobenzoic acid as the major isomer, and the desired 3-nitro isomer only as a minor byproduct[2].

  • Radical Bromination / Etard Oxidation (Suboptimal Yields): Direct oxidation of the benzylic methyl group of 4-methyl-3-nitrobenzoic acid using N-bromosuccinimide (NBS) and AIBN often results in intractable mixtures of mono-, di-, and tri-brominated species, requiring tedious chromatographic separation and lowering overall throughput[3].

  • Enamine Oxidative Cleavage (Optimal & High-Yielding): The protocol described herein utilizes a modified Leimgruber-Batcho approach[4]. Treatment of 4-methyl-3-nitrobenzoic acid with excess N,N-Dimethylformamide dimethyl acetal (DMF-DMA) achieves two goals simultaneously: it esterifies the carboxylic acid to a methyl ester (protecting it from subsequent oxidation) and condenses with the highly acidic benzylic protons—activated by the strongly electron-withdrawing ortho-nitro group—to form an electron-rich β -dimethylaminostyrene (enamine) intermediate. This electron-rich double bond is then selectively and cleanly cleaved by sodium periodate (NaIO₄) under mild aqueous conditions to yield the aldehyde[4]. A final mild saponification unmasks the carboxylic acid.

Synthetic Workflow

SynthesisWorkflow SM 4-Methyl-3-nitrobenzoic acid (Starting Material) Step1 Step 1: DMF-DMA, 130 °C Simultaneous Esterification & Enamine Formation SM->Step1 Int1 Methyl 3-nitro-4-(2-(dimethylamino)vinyl)benzoate (Deep Purple Intermediate) Step1->Int1 Step2 Step 2: NaIO₄, THF/H₂O, RT Selective Oxidative Cleavage Int1->Step2 Int2 Methyl 4-formyl-3-nitrobenzoate (Yellow Solid) Step2->Int2 Step3 Step 3: LiOH, THF/H₂O, RT Mild Saponification Int2->Step3 Product 4-Formyl-3-nitrobenzoic acid (Final Product) Step3->Product

Figure 1: Three-step synthetic workflow for 4-formyl-3-nitrobenzoic acid via enamine cleavage.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 3-nitro-4-(2-(dimethylamino)vinyl)benzoate
  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol).

  • Reaction: Suspend the solid in anhydrous DMF (40 mL). Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (22.0 mL, ~3.0 equiv) in one portion.

  • Heating: Flush the system with nitrogen and heat the mixture to 130 °C in an oil bath for 7 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo (using a rotary evaporator equipped with a high-vacuum pump to remove residual DMF) to yield the crude enamine.

  • Self-Validation Checkpoint:

    • Visual: The initial pale-yellow suspension will transition into a homogeneous, intensely deep purple/dark red solution as the highly conjugated enamine forms.

    • Analytical: TLC (Hexanes/EtOAc 7:3) will show the complete consumption of the baseline starting material and the appearance of a highly polar, brightly colored spot.

Step 2: Oxidative Cleavage to Methyl 4-formyl-3-nitrobenzoate
  • Setup: Dissolve the crude enamine from Step 1 in a solvent mixture of THF (100 mL) and distilled water (100 mL).

  • Reaction: While stirring vigorously at room temperature, add Sodium Periodate (NaIO₄) (35.4 g, 165.6 mmol, 3.0 equiv) portion-wise over 15 minutes to control any mild exotherm.

  • Stirring: Allow the suspension to stir at room temperature for 2 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the insoluble inorganic salts, washing the filter cake with EtOAc (3 × 50 mL). Transfer the filtrate to a separatory funnel, separate the aqueous layer, and extract it once more with EtOAc (50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 8:2) to afford the intermediate ester.

  • Self-Validation Checkpoint:

    • Visual: The addition of NaIO₄ causes the immediate precipitation of white sodium iodate (NaIO₃) salts. The deep purple color of the enamine will rapidly discharge to a pale yellow/orange hue, indicating successful cleavage of the double bond.

Step 3: Saponification to 4-Formyl-3-nitrobenzoic acid
  • Setup: Dissolve the purified methyl 4-formyl-3-nitrobenzoate (8.0 g, 38.2 mmol) in THF (60 mL) and cool to 0 °C using an ice-water bath.

  • Reaction: Add a solution of Lithium Hydroxide monohydrate (LiOH·H₂O) (2.4 g, 57.3 mmol, 1.5 equiv) dissolved in distilled water (20 mL) dropwise.

  • Stirring: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture slightly in vacuo to remove the majority of the THF. Cool the remaining aqueous phase to 0 °C and slowly acidify to pH 2-3 using 1M HCl. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product.

  • Self-Validation Checkpoint:

    • Visual: Upon acidification, a thick pale-yellow/white precipitate forms immediately.

    • Analytical: ¹H NMR (DMSO-d₆) will confirm the disappearance of the methyl ester singlet (~3.9 ppm) and the presence of the distinct aldehyde proton (~10.3 ppm) alongside the broad carboxylic acid proton (~13.5 ppm).

Quantitative Data Summary

StepTarget Intermediate / ProductKey ReagentsTimeTempExpected YieldPhysical State
1 Methyl 3-nitro-4-(2-(dimethylamino)vinyl)benzoateDMF-DMA, DMF7 h130 °C>90% (Crude)Dark purple/red oil
2 Methyl 4-formyl-3-nitrobenzoateNaIO₄, THF/H₂O2 h25 °C75–85%Yellow solid
3 4-Formyl-3-nitrobenzoic acidLiOH·H₂O, THF/H₂O2 h0 °C to 25 °C85–95%Pale yellow solid

References

  • ISOXAZOLINE DERIVATIVES AS INSECTICIDAL COMPOUNDS - European Patent Office - EP 2748155 B1, googleapis.com. 2

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins, Journal of Medicinal Chemistry - ACS Publications. 1

  • US20170247394A1 - Spiro[3h-indole-3,2'-pyrrolidin]-2(1h)-one compounds and derivatives as mdm2-p53 inhibitors, Google Patents. 3

  • Selective Chromogenic Sensing of Cyanide Ions (Supplemental Information), Amazon S3. 4

Sources

Application

1H NMR and 13C NMR analysis of 4-Formyl-3-nitrobenzoic acid

An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 4-Formyl-3-nitrobenzoic Acid Application Note & Protocol Abstract This technical guide provides a comprehensive protocol and detailed spectral analysis for the structur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 4-Formyl-3-nitrobenzoic Acid

Application Note & Protocol

Abstract

This technical guide provides a comprehensive protocol and detailed spectral analysis for the structural elucidation of 4-formyl-3-nitrobenzoic acid using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in medicinal chemistry and materials science, unambiguous characterization of this molecule is paramount. This document offers field-proven insights into experimental design, from sample preparation to data acquisition and interpretation, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Analytical Challenge

4-Formyl-3-nitrobenzoic acid (C₈H₅NO₅) is a substituted aromatic compound featuring three distinct functional groups: a carboxylic acid, a formyl (aldehyde) group, and a nitro group.[1][2] The electronic effects of these substituents—all of which are electron-withdrawing—create a unique and complex electronic environment around the benzene ring. This complexity necessitates a robust analytical method for structural verification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for this purpose, providing precise information about the chemical environment, connectivity, and relative abundance of each nucleus within the molecule.

This guide explains the causality behind key experimental choices and provides a self-validating protocol for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of the title compound.

Physicochemical Properties & Safety Considerations

A thorough understanding of the analyte's properties is critical for safe and effective handling during sample preparation.

PropertyValueSource
Molecular Formula C₈H₅NO₅[1]
Molecular Weight 195.13 g/mol [1][2]
CAS Number 604000-99-9[1][2]
Appearance Crystalline solid (typical)N/A
  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[3][6] Wash hands thoroughly after handling.[3][6]

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol is designed to ensure optimal solubility and spectral clarity.

Rationale for Solvent and Standard Selection
  • Deuterated Solvent: Due to the polar nature of the carboxylic acid and nitro groups, 4-formyl-3-nitrobenzoic acid has limited solubility in non-polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It is a highly polar, aprotic solvent capable of dissolving a wide range of polar organic compounds and polymers.[7] Its use prevents interference from solvent protons that would otherwise obscure the analyte's signals in a ¹H NMR spectrum.[8][9][10]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for calibrating ¹H and ¹³C NMR spectra in organic solvents.[11][12][13] Its key advantages include:

    • Chemical inertness, preventing reactions with the analyte.[14]

    • High volatility, allowing for easy removal and sample recovery.[11]

    • A single, sharp signal in both ¹H and ¹³C NMR due to the high symmetry of the molecule (12 equivalent protons, 4 equivalent carbons).[11][12]

    • Its signal is defined as 0.0 ppm, providing a reliable reference point from which other chemical shifts are measured.[14][15]

Step-by-Step Sample Preparation Workflow
  • Weighing the Analyte: Accurately weigh the required amount of 4-formyl-3-nitrobenzoic acid into a clean, dry vial.

    • For ¹H NMR: 5–15 mg.

    • For ¹³C NMR: 50–75 mg is recommended for a spectrum with a good signal-to-noise ratio acquired in a reasonable time.[16]

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Gently agitate or vortex the vial to ensure the sample dissolves completely. If necessary, gentle warming in a water bath can aid dissolution. Ensure the vial is capped to prevent moisture absorption, as DMSO is hygroscopic.[7]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid transferring any particulate matter.

  • Standard Addition: Add a very small amount of TMS. If using a pre-prepared DMSO-d₆ solution containing TMS, this step can be omitted.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation A 1. Weigh Analyte (5-15 mg for ¹H, 50-75 mg for ¹³C) B 2. Add ~0.7 mL DMSO-d₆ A->B C 3. Ensure Complete Dissolution (Vortex/Gentle Warming) B->C D 4. Transfer to NMR Tube C->D E 5. Add Internal Standard (TMS) D->E F 6. Cap and Label Tube E->F

Caption: Structure and numbering scheme for analysis.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H spectrum is characterized by highly deshielded protons due to the strong electron-withdrawing nature of the substituents.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)Rationale
-COOH (Carboxylic Acid) ~11.0 - 13.0Broad Singlet (br s)1HN/AHighly deshielded acidic proton. [17][18][19]Broadness is due to hydrogen bonding and chemical exchange. [19][20]Signal disappears upon D₂O shake. [17][21]
-CHO (Aldehyde) ~10.1 - 10.5Singlet (s)1HN/AAldehyde protons are characteristically found in this downfield region. [15][22]
H-2 ~8.8 - 9.0Doublet (d)1HJ ≈ 2.0 Hz (meta)Strongly deshielded by the ortho -NO₂ group. [23]Coupled only to H-5 (meta-coupling).
H-5 ~8.6 - 8.8Doublet of Doublets (dd)1HJ ≈ 8.5 Hz (ortho), J ≈ 2.0 Hz (meta)Deshielded by the ortho -CHO group. Coupled to H-6 (ortho-coupling) and H-2 (meta-coupling).
H-6 ~8.3 - 8.5Doublet (d)1HJ ≈ 8.5 Hz (ortho)Deshielded by the ortho -COOH group. Coupled only to H-5 (ortho-coupling).
Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C spectrum will show eight distinct signals for the eight non-equivalent carbon atoms.

Signal AssignmentPredicted δ (ppm)Rationale
C8 (-CHO) ~190 - 195Carbonyl carbon of an aldehyde. [24]
C7 (-COOH) ~165 - 170Carbonyl carbon of a carboxylic acid, typically upfield from aldehydes. [17][18][24]
**C3 (-C-NO₂) **~148 - 152Aromatic carbon directly attached to the electron-withdrawing nitro group.
C1 (-C-COOH) ~135 - 140Quaternary aromatic carbon attached to the carboxyl group.
C4 (-C-CHO) ~133 - 138Quaternary aromatic carbon attached to the formyl group.
C5 ~130 - 135Aromatic CH carbon para to the -COOH group.
C6 ~128 - 132Aromatic CH carbon ortho to the -COOH group.
C2 ~123 - 128Aromatic CH carbon ortho to the -NO₂ group. The shielding/deshielding effects in substituted benzenes can be complex. [25][26]

Conclusion

This application note provides a robust and scientifically grounded framework for the ¹H and ¹³C NMR analysis of 4-formyl-3-nitrobenzoic acid. By following the detailed protocols for sample preparation and data acquisition, and by using the spectral predictions as a guide, researchers can confidently elucidate and verify the structure of this important chemical entity. The causality-driven approach ensures that operators not only perform the experiment correctly but also understand the principles governing the results, leading to higher quality, more reliable data in research and development settings.

References

  • Wikipedia. Tetramethylsilane. [Link]

  • Save My Exams. (2026, January 15). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Chemistry Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]

  • Scribd. Tetramethylsilane as NMR Standard | PDF. [Link]

  • Chemistry Stack Exchange. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]

  • Modgraph. 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

  • Cherry. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group. [Link]

  • PubChem. 4-Formyl-3-nitrobenzoic acid. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • ResearchGate. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]

  • MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). [Link]

  • ACS Publications. (2021, February 16). An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1 H NMR. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

  • University of Calgary. 13C NMR Spectroscopy. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • PubChem. Methyl 4-formyl-3-nitrobenzoate. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-formyl- (CAS 619-66-9). [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

Sources

Method

Application Notes & Protocols: 4-Formyl-3-nitrobenzoic Acid as a Multivalent Chemical Intermediate

Executive Summary & Structural Rationale 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) is a highly versatile, multivalent aromatic building block widely utilized in the synthesis of complex active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) is a highly versatile, multivalent aromatic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including MDM2-p53 inhibitors [1] and benzamide-based anti-cancer toxins [2].

The strategic value of this intermediate lies in its orthogonal reactivity . It possesses three distinct functional groups that can be manipulated independently under specific conditions:

  • Formyl Group (-CHO): Highly electrophilic, primed for reductive aminations or Knoevenagel condensations.

  • Carboxylic Acid (-COOH): Readily activated for amide or ester coupling.

  • Nitro Group (-NO2): An electron-withdrawing group that can be selectively reduced to an aniline for subsequent cyclization (e.g., forming indazoles, quinolines, or benzimidazoles) without disrupting the other substituents.

Understanding the causality behind reagent selection is critical when working with this intermediate to prevent cross-reactivity, such as the premature reduction of the nitro group during aldehyde amination.

Reactivity Core 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) CHO Formyl Group (-CHO) Core->CHO NO2 Nitro Group (-NO2) Core->NO2 COOH Carboxylic Acid (-COOH) Core->COOH RedAm Reductive Amination (e.g., MDM2 Inhibitors) CHO->RedAm NaBH(OAc)3, AcOH RedCyc Reduction / Cyclization (e.g., Indazole Cores) NO2->RedCyc Fe/HCl or Pd/C, H2 Amide Amide Coupling (e.g., Tubulin Toxins) COOH->Amide EDC/DMAP or HATU

Diagram 1: Orthogonal reactivity map of 4-Formyl-3-nitrobenzoic acid.

Application I: Reductive Amination in MDM2-p53 Inhibitor Synthesis

In the development of MDM2-p53 inhibitors (such as BI-0282), the formyl group of 4-formyl-3-nitrobenzoic acid (or its methyl ester) is targeted for reductive amination to append complex spiro-pyrrolidinone or piperazine scaffolds [1].

Mechanistic Insights & Causality

The reaction utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃) in Acetic Acid (AcOH) .

  • Why AcOH? Acetic acid serves a dual purpose: it acts as the solvent and provides mild acidic catalysis to protonate the aldehyde oxygen. This accelerates the nucleophilic attack by the amine to form the intermediate iminium ion.

  • Why NaBH(OAc)₃ over NaBH₄? The electron-withdrawing acetate ligands on the boron atom significantly reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ is too mild to reduce the unreacted aldehyde but is sufficiently reactive to reduce the highly electrophilic protonated iminium ion. This prevents the formation of the unwanted benzyl alcohol byproduct.

Protocol 1: Selective Reductive Amination

This protocol is a self-validating system: the distinct polarity shift from the aldehyde to the amine allows for clear TLC/LC-MS tracking.

Reagents:

  • Amine substrate (1.0 eq, e.g., 50 mmol)

  • 4-Formyl-3-nitrobenzoic acid (1.2 eq, 60 mmol)

  • Glacial Acetic Acid (1.5 M relative to amine)

  • NaBH(OAc)₃ (2.5 eq, 125 mmol)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine substrate in glacial acetic acid at room temperature (20-25°C). Add 4-formyl-3-nitrobenzoic acid in one portion. Stir the mixture for 1 hour.

    • In-Process Control: Monitor via LC-MS to confirm the disappearance of the amine mass and the appearance of the imine/iminium intermediate mass.

  • Selective Reduction: Cool the reaction vessel to 0°C using an ice-water bath. This minimizes exothermic degradation during the reducing agent addition.

  • Hydride Addition: Add NaBH(OAc)₃ portion-wise over 30 minutes to control the evolution of hydrogen gas and maintain the internal temperature below 5°C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Self-Validation: Perform TLC (Eluent: 5% MeOH in DCM). The product should appear as a highly polar, UV-active spot (ninhydrin or dragendorff positive) distinct from the starting aldehyde.

  • Quench & Extraction: Carefully quench the reaction by pouring it into a mixture of crushed ice and water. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Washing & Isolation: Combine the organic layers and wash with saturated aqueous NaHCO₃ until the pH of the aqueous phase is ~7.5 (to remove residual acetic acid). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the secondary/tertiary amine intermediate.

Workflow Step1 1. Dissolve Amine + Aldehyde in Glacial Acetic Acid Step2 2. Stir 1 h at RT (LC-MS: Imine Formation Check) Step1->Step2 Step3 3. Cool to 0°C, Add NaBH(OAc)3 (Selective Hydride Transfer) Step2->Step3 Step4 4. Stir 16 h at RT (TLC: Complete Amination Check) Step3->Step4 Step5 5. Quench with H2O, Extract with DCM, Wash with NaHCO3 Step4->Step5

Diagram 2: Self-validating workflow for selective reductive amination.

Application II: Amide Coupling for Benzamide Anti-Cancer Toxins

In the synthesis of covalent β-tubulin modifiers, the carboxylic acid moiety of 4-formyl-3-nitrobenzoic acid is coupled with arylpiperazines to form stable benzamide linkages [2].

Mechanistic Insights & Causality

This protocol employs EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in DMF .

  • Why EDC·HCl? Unlike DCC (N,N'-Dicyclohexylcarbodiimide), EDC and its urea byproduct are highly water-soluble. This allows the urea waste to be completely removed during a simple aqueous workup, avoiding tedious chromatographic separations.

  • Why DMAP? The initial reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. This intermediate is prone to an irreversible rearrangement into an unreactive N-acylurea. DMAP acts as a potent nucleophilic catalyst, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This intermediate is stable against rearrangement but highly susceptible to attack by the arylpiperazine, drastically increasing the reaction yield.

Protocol 2: Catalyzed Amide Bond Formation

This protocol utilizes acid-base extraction logic to self-purify the final product.

Reagents:

  • 4-Formyl-3-nitrobenzoic acid (1.0 eq, 10 mmol)

  • Arylpiperazine derivative (1.2 eq, 12 mmol)

  • EDC·HCl (1.5 eq, 15 mmol)

  • DMAP (0.1 eq, 1 mmol)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Methodology:

  • Activation: Dissolve 4-formyl-3-nitrobenzoic acid in anhydrous DMF under an inert atmosphere (N₂ or Argon). Add EDC·HCl and DMAP. Stir at room temperature for 15 minutes to allow the formation of the N-acylpyridinium active ester.

  • Coupling: Add the arylpiperazine derivative dropwise (if liquid) or in portions (if solid).

  • Maturation: Stir the reaction mixture at room temperature for 12–16 hours.

    • In-Process Control: Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The carboxylic acid starting material (which typically streaks on silica) should be completely consumed.

  • Aqueous Workup (Self-Purification): Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 x volume of DMF).

    • Wash with 1N HCl (2 x 30 mL) to protonate and remove unreacted arylpiperazine and DMAP into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2 x 30 mL) to remove any unreacted carboxylic acid.

    • Wash with brine (3 x 30 mL) to pull residual DMF out of the organic layer.

  • Isolation: Dry the EtOAc layer over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield the pure benzamide intermediate as a thick oil or solid.

Quantitative Data Summary

The following table summarizes the comparative reaction parameters and typical outcomes when utilizing 4-formyl-3-nitrobenzoic acid across different synthetic pathways.

Reaction TypeTarget Functional GroupPrimary Reagents / CatalystsSolvent SystemTypical YieldDownstream Application
Reductive Amination Formyl (-CHO)NaBH(OAc)₃Glacial AcOH80 – 85%MDM2-p53 Inhibitors (e.g., BI-0282)
Amide Coupling Carboxylic Acid (-COOH)EDC·HCl, DMAPAnhydrous DMF55 – 80%Benzamide Anti-Cancer Toxins
Nitro Reduction Nitro (-NO₂)Fe / HCl or Pd/C, H₂EtOH / H₂O> 90%Indazole / Quinoline Heterocycles

References

  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction Organic Process Research & Development, ACS Publications. URL:[Link]

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Application

The Strategic Utility of 4-Formyl-3-nitrobenzoic Acid in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Targeted Drug Design In the landscape of contemporary drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient and successful de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Targeted Drug Design

In the landscape of contemporary drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient and successful development of novel therapeutic agents. 4-Formyl-3-nitrobenzoic acid, a seemingly simple aromatic carboxylic acid, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique trifunctional nature—a carboxylic acid, a formyl group, and a nitro group—offers medicinal chemists a powerful toolkit for the construction of complex molecular architectures with diverse biological activities. The strategic placement of these functional groups allows for a high degree of synthetic flexibility, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies and the optimization of lead candidates. This application note will delve into the specific applications of 4-formyl-3-nitrobenzoic acid, with a particular focus on its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents that have revolutionized the treatment of certain cancers.

Core Application: A Key Intermediate in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) machinery.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA damage results in selective cancer cell death.[2] Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have gained regulatory approval for the treatment of various cancers, including ovarian, breast, and prostate cancers.[3][4]

While numerous synthetic routes to these complex molecules exist, the use of substituted and functionalized benzoic acid derivatives is a recurring theme. Notably, a close structural analog and positional isomer of our topic compound, methyl 3-formyl-2-nitrobenzoate, has been utilized in the development of novel oral PARP inhibitors.[5] This highlights the strategic importance of the formyl-nitro-benzoic acid scaffold in constructing the core structures of these targeted therapies. The formyl group provides a convenient handle for the introduction of various heterocyclic systems, while the nitro group can be readily reduced to an amine, which can then be further functionalized.

The general synthetic strategy often involves the condensation of the formyl group with a suitable amine-containing fragment to form an imine, which can then undergo further transformations, such as cyclization reactions, to build the desired heterocyclic core of the PARP inhibitor.

Synthetic Protocol: Reductive Amination for the introduction of Side Chains

A fundamental reaction leveraging the formyl group of 4-formyl-3-nitrobenzoic acid is reductive amination. This two-step, one-pot process allows for the direct attachment of a primary or secondary amine to the benzylic position, a common structural motif in many bioactive molecules.

Protocol: Reductive Amination of 4-Formyl-3-nitrobenzoic Acid with a Primary Amine

Objective: To synthesize a 4-(aminomethyl)-3-nitrobenzoic acid derivative.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Formyl-3-nitrobenzoic acid195.131.0 g5.12 mmol
Primary Amine (e.g., Benzylamine)107.150.55 g5.12 mmol
Sodium triacetoxyborohydride (STAB)211.941.63 g7.68 mmol
Dichloromethane (DCM)84.9320 mL-
Acetic Acid (glacial)60.050.3 mL5.12 mmol

Procedure:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-formyl-3-nitrobenzoic acid (1.0 g, 5.12 mmol) and dichloromethane (20 mL).

  • Stir the suspension at room temperature until the solid is partially dissolved.

  • Add the primary amine (e.g., benzylamine, 0.55 g, 5.12 mmol) to the suspension, followed by the addition of glacial acetic acid (0.3 mL, 5.12 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes. The formation of the intermediate imine may be observed by a change in the color or clarity of the solution.

  • In a single portion, add sodium triacetoxyborohydride (1.63 g, 7.68 mmol) to the reaction mixture. A slight effervescence may be observed.

  • Continue to stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate).

  • Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired 4-(aminomethyl)-3-nitrobenzoic acid derivative.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones. It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.

  • Acetic Acid: A catalytic amount of acid is required to facilitate the formation of the iminium ion intermediate, which is more electrophilic and readily reduced by STAB.

  • Dichloromethane (DCM): DCM is a good solvent for the starting materials and reagents and is relatively unreactive under the reaction conditions.

Further Applications and Future Directions

The synthetic utility of 4-formyl-3-nitrobenzoic acid extends beyond its use in the synthesis of PARP inhibitors. The presence of three distinct functional groups opens up a wide array of possibilities for the creation of diverse molecular scaffolds.

  • Synthesis of Heterocyclic Compounds: The formyl and nitro groups are ideal precursors for the construction of various nitrogen-containing heterocycles, such as quinazolines, indazoles, and benzimidazoles, which are privileged structures in medicinal chemistry.[6]

  • Development of Kinase Inhibitors: The benzoic acid moiety can serve as an anchor for binding to the hinge region of many protein kinases. The formyl group can be elaborated to introduce side chains that occupy other pockets of the ATP-binding site, leading to potent and selective kinase inhibitors.[7][8]

  • Antimicrobial Agents: Derivatives of formyl-benzoic acids have shown promise as antimicrobial agents.[9] The scaffold of 4-formyl-3-nitrobenzoic acid could be explored for the development of novel antibiotics.

Conclusion

4-Formyl-3-nitrobenzoic acid is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex and biologically active molecules. Its demonstrated relevance in the synthesis of PARP inhibitors underscores its importance in the development of targeted cancer therapies. The synthetic protocols outlined in this application note provide a practical guide for researchers to utilize this key intermediate in their drug discovery efforts. As the demand for novel and effective therapeutics continues to grow, the strategic application of versatile building blocks like 4-formyl-3-nitrobenzoic acid will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

Visualizations

General Synthetic Utility of 4-Formyl-3-nitrobenzoic Acid

G A 4-Formyl-3-nitrobenzoic acid B Reductive Amination A->B RNH2, [H] C Wittig/Horner-Wadsworth-Emmons Olefination A->C Ylide D Condensation Reactions A->D H2N-X E Nitro Group Reduction A->E [H] F Carboxylic Acid Activation A->F SOCl2, etc. G Amine-functionalized Derivatives B->G H Alkene-containing Scaffolds C->H I Heterocyclic Systems (e.g., Schiff bases, hydrazones) D->I J Amino-substituted Intermediates E->J K Amides, Esters F->K

Caption: Synthetic transformations of 4-formyl-3-nitrobenzoic acid.

Workflow for Reductive Amination Protocol

G cluster_0 Reaction Setup cluster_1 Imine Formation & Reduction cluster_2 Work-up & Purification A Dissolve 4-formyl-3-nitrobenzoic acid in DCM B Add primary amine and acetic acid A->B C Stir for 30 min at RT B->C D Add Sodium triacetoxyborohydride C->D E Stir for 12-18h at RT D->E F Quench with NaHCO3 (aq) E->F G Extract with DCM F->G H Wash, Dry, Concentrate G->H I Purify (Chromatography/Recrystallization) H->I

Caption: Step-by-step workflow for reductive amination.

References

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  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

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  • Alam, M. A., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters, 27(4), 841-845. [Link]

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  • Gogoi, K., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14249-14309. [Link]

  • Scott, T. L., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1362-1378. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science Publishers. [Link]

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  • Singh, R. K., et al. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]

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  • Li, H., et al. (2020). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology, 12, 175883592093581. [Link]

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  • Scott, T. L., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1362-1378. [Link]

  • PARP Inhibitor Clinical Resource: Breast, Ovarian, Pancreatic, and Prostate Cancers. (2023). de Souza Institute. [Link]

  • (Referenced in search results, but no direct link provided)
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  • Kciuk, M., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry, 27(22), 3677-3704. [Link]

Sources

Method

Application Note: Chemoselective Reduction of 4-Formyl-3-nitrobenzoic Acid to 3-Amino-4-formylbenzoic Acid

Executive Summary The synthesis of highly functionalized aromatic building blocks often demands strict orthogonal reactivity. 4-Formyl-3-nitrobenzoic acid presents a classic chemoselectivity challenge: it contains a redu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aromatic building blocks often demands strict orthogonal reactivity. 4-Formyl-3-nitrobenzoic acid presents a classic chemoselectivity challenge: it contains a reducible nitro group ( −NO2​ ), an electrophilic formyl group ( −CHO ), and an acidic carboxylate ( −COOH ). The objective is to quantitatively reduce the nitro group to an aniline derivative without triggering the concurrent reduction or reductive amination of the aldehyde moiety.

This application note provides a deep mechanistic rationale and self-validating experimental protocols for the chemoselective synthesis of 3-amino-4-formylbenzoic acid , a critical intermediate in the development of pharmaceutically relevant heterocyclic scaffolds[1].

Mechanistic Causality: Overcoming the Chemoselectivity Challenge

Selecting the correct reducing agent requires understanding the distinct electronic properties of the target functional groups.

  • Why Standard Methods Fail: Catalytic hydrogenation (e.g., H2​ over Pd/C ) or strong hydride donors (e.g., LiAlH4​ , NaBH4​ ) are generally unsuitable for this transformation. These reagents lack the necessary electronic discrimination and will indiscriminately reduce both the nitro group and the highly reactive aldehyde, yielding 3-amino-4-(hydroxymethyl)benzoic acid or complex polymeric mixtures.

  • The Stannous Chloride ( SnCl2​ ) Advantage: Stannous chloride dihydrate operates via a single-electron transfer (SET) mechanism. The Sn2+ ion acts as a soft Lewis acid, coordinating selectively with the highly polarized oxygen atoms of the nitro group. This coordination facilitates electron transfer, smoothly reducing the nitro group to an amine while leaving the less coordinating formyl carbonyl completely intact[1][2].

  • The Iron-Mediated Surface Reduction: A modern variation of the classical Béchamp reduction utilizing Iron powder and a mild proton donor (like NH4​Cl ) provides a highly scalable alternative. The controlled generation of active hydrogen species on the iron surface selectively reduces the nitroarene. The aldehyde is sterically and electronically tolerated under these mild, near-neutral conditions, preventing unwanted self-condensation or reductive amination[3][4].

G Substrate 4-Formyl-3-nitrobenzoic acid PdC H2, Pd/C or NaBH4 (Non-selective) Substrate->PdC SnCl2 SnCl2·2H2O or Fe/NH4Cl (Chemoselective) Substrate->SnCl2 Prod1 3-Amino-4-(hydroxymethyl)benzoic acid (Over-reduced Byproduct) PdC->Prod1 Prod2 3-Amino-4-formylbenzoic acid (Target Product) SnCl2->Prod2

Chemoselectivity pathways in the reduction of 4-formyl-3-nitrobenzoic acid.

Quantitative Data: Comparison of Reducing Agents

To guide experimental design, the following table summarizes the expected outcomes when exposing 4-formyl-3-nitrobenzoic acid to various standard reducing environments.

Reducing AgentConditionsTarget Yield (%)ChemoselectivityPrimary Byproducts
SnCl2​⋅2H2​O EtOH/EtOAc, 70°C, 2-4 h85 - 95% Excellent None (Trace unreacted SM)
Fe/NH4​Cl EtOH/H₂O, 80°C, 3-5 h80 - 90% Excellent Iron oxides (removed via filtration)
H2​,Pd/C MeOH, RT, 1 atm< 10%PoorBenzyl alcohols, Imine polymers
NaBH4​ MeOH, 0°C to RT0%NoneNitrobenzyl alcohols

Experimental Protocols: Self-Validating Systems

Method A: Stannous Chloride Reduction (Recommended for Discovery Scale)

The amphoteric nature of 3-amino-4-formylbenzoic acid (containing both a basic amine and an acidic carboxylate) complicates standard liquid-liquid extraction. Furthermore, tin salts notoriously form intractable emulsions. To solve both issues simultaneously, this protocol employs a pH-driven phase-switch and isoelectric precipitation strategy .

Step-by-Step Procedure:

  • Solubilization: Dissolve 4-formyl-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add SnCl2​⋅2H2​O (4.0 - 5.0 eq) in a single portion.

  • Reaction: Heat the mixture to 70°C.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH:AcOH 90:9:1). The reaction is complete when the starting material spot (UV 254 nm) disappears, typically within 2-3 hours[1].

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Phase-Switch Basification: Suspend the crude residue in water and slowly add 2M NaOH or saturated NaHCO3​ until the pH reaches 8.0 - 9.0 .

    • Causality: At basic pH, the target molecule forms a highly water-soluble sodium carboxylate salt. Simultaneously, the exhausted tin species precipitate out as insoluble SnO2​ / Sn(OH)4​ .

  • Filtration: Filter the basic suspension through a pad of Celite to remove the tin salts. Wash the filter cake with warm water.

    • Validation Checkpoint: The filtrate must be completely clear. A cloudy filtrate indicates incomplete tin precipitation; if cloudy, re-adjust pH to 9.0 and re-filter.

  • Isoelectric Precipitation: Cool the clear aqueous filtrate to 0°C. Slowly add 1M HCl dropwise until the pH reaches 3.5 - 4.0 (the approximate isoelectric point of the product).

    • Causality: The zwitterionic/neutral form of 3-amino-4-formylbenzoic acid is highly insoluble in cold water and will crash out as a distinct precipitate.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under vacuum to afford the pure product.

Workup Crude Crude Reaction Mixture (Product + Sn Salts) Basify Basify to pH 8-9 (NaOH) Product -> Soluble Sodium Salt Sn -> Insoluble SnO2 Crude->Basify Filter Filter over Celite Basify->Filter Solid Filter Cake (Discard: Tin Oxides) Filter->Solid Solid Filtrate Clear Aqueous Filtrate (Contains Product) Filter->Filtrate Liquid Acidify Acidify to pH 3.5-4.0 (HCl) Product Precipitates Filtrate->Acidify Isolate Filtration (Pure 3-Amino-4-formylbenzoic acid) Acidify->Isolate

Self-validating pH-driven phase-switch workflow for SnCl₂ workup.

Method B: Iron/Ammonium Chloride Reduction (Recommended for Scale-Up)

For multi-gram scale syntheses, the iron-mediated reduction is preferred due to the avoidance of heavy metal waste and simplified purification[4].

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, suspend Iron powder (325 mesh, 5.0 eq) and NH4​Cl (2.0 eq) in a mixture of Ethanol/Water (3:1 v/v). Heat to 80°C for 15 minutes to activate the iron surface.

  • Substrate Addition: Add 4-formyl-3-nitrobenzoic acid (1.0 eq) portion-wise to the hot suspension.

  • Reaction: Stir vigorously at 80°C for 3-5 hours.

    • Validation Checkpoint: The reaction mixture will turn from a grey suspension to a dense black sludge. This black precipitate is Fe3​O4​ (magnetite), a direct visual indicator that the redox transfer has successfully occurred[3].

  • Hot Filtration: While still hot (to keep the product soluble), filter the mixture through Celite to remove the iron oxides. Wash the pad thoroughly with hot ethanol.

  • Concentration & Crystallization: Concentrate the filtrate under reduced pressure to remove the ethanol. As the aqueous layer concentrates and cools, the product will crystallize. Adjust pH to ~4.0 if necessary to maximize recovery.

References

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach Source: RSC Publishing URL:[Link]

  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • What groups can be reduced by Sn/HCl? Source: Chemistry Stack Exchange URL:[Link]

  • Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL:[Link]

Sources

Application

Application Note: Advanced Polymer Synthesis and Photo-Responsive Conjugation using 4-Formyl-3-nitrobenzoic Acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Overview 4-Formyl-3-nitrobenzoic acid (CAS: 6...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Overview

4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9), also referred to as 3-nitro-4-formylbenzoic acid, is a highly versatile, trifunctional building block in advanced polymer chemistry and bioconjugation[1]. Its unique structural topology—comprising an electrophilic formyl group, a reactive carboxylic acid, and an electron-withdrawing nitro group—makes it an ideal candidate for the synthesis of dynamic covalent polymers, targeted drug delivery systems, and photo-responsive interpolyelectrolyte complexes (IPECs)[2].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable node in macromolecular design. The strategic utility of this compound lies in orthogonal reactivity:

  • The Formyl Group (-CHO): Readily undergoes reversible Schiff base (imine) formation with primary amines or reductive amination to form stable secondary amines[3].

  • The Carboxylic Acid (-COOH): Can be selectively activated via carbodiimide chemistry (e.g., EDC/NHS) for amide coupling without disrupting the aldehyde, provided pH is strictly controlled[4].

  • The Nitro Group (-NO₂): Acts as an electron-withdrawing group (EWG) that increases the electrophilicity of the formyl carbon, accelerating imine formation. Furthermore, in its reduced or modified forms (e.g., o-nitrobenzyl derivatives), it serves as a photo-cleavable trigger for controlled payload release[2].

Mechanistic Insights: Causality in Polymer Design

Photo-Responsive Cleavage in Drug Delivery (IPECs)

In the development of genetic drug delivery systems (e.g., siRNA or pDNA encapsulation), polycations like Poly-L-lysine are complexed with polyanions like heparin. To prevent premature payload release, these interpolyelectrolyte complexes (IPECs) are cross-linked using photo-sensitive linkers derived from 4-bromomethyl-3-nitrobenzoic acid.

The Causality of Cleavage: Upon localized UV irradiation (325–365 nm), the o-nitrobenzyl linkage undergoes a Norrish type II photo-isomerization. This intra-molecular rearrangement cleaves the polymer cross-links, generating 4-formyl-3-nitrobenzoic acid as a stable byproduct and triggering the spatial release of the genetic payload[2]. The specific wavelength is chosen because it provides enough energy to break the linker without inducing pyrimidine dimerization in the encapsulated nucleic acids.

G A Poly-L-lysine + Heparin + Payload B Crosslinking via o-Nitrobenzyl Linker A->B C UV Irradiation (325-365 nm) B->C D Linker Cleavage (Forms Aldehyde) C->D E Payload Release (siRNA/pDNA) D->E

Workflow of photo-triggered payload release in interpolyelectrolyte complexes.

Dynamic Covalent Polymerization (Schiff Base)

When synthesizing dynamic polymers (dynamers), 4-formyl-3-nitrobenzoic acid acts as an AB-type or functionalizing monomer. Reacting the aldehyde with diamines yields a polymer with an imine backbone.

The Causality of Reaction Conditions: Imine formation is a condensation reaction governed by thermodynamic equilibrium. To drive the reaction forward, water must be continuously removed (e.g., via a Dean-Stark apparatus using toluene). The pendant carboxylic acid groups remain unreacted during this step, providing high-density anchoring sites for post-polymerization modification (e.g., attaching targeting ligands like folic acid via EDC/NHS coupling)[4].

G M1 4-Formyl-3-nitrobenzoic acid (Aldehyde + Acid) Cond Polycondensation (Dean-Stark, Toluene, 110°C) M1->Cond M2 Diamine Monomer (e.g., PEG-diamine) M2->Cond Poly Schiff Base Polymer (Imine Backbone) Cond->Poly Post Post-Polymerization (EDC/NHS Amidation of -COOH) Poly->Post

Step-growth polymerization and post-polymerization modification workflow.

Quantitative Data & Reaction Parameters

Table 1: Physicochemical Profile of 4-Formyl-3-nitrobenzoic acid
ParameterValue / DescriptionImpact on Synthesis
Molecular Weight 195.13 g/mol Determines stoichiometric calculations for polymer loading.
Solubility DMF, DMSO, THF, Hot EthanolRequires polar aprotic solvents for homogeneous polymerization.
Aldehyde Reactivity Highly ElectrophilicAccelerated Schiff base formation due to the ortho-nitro group.
Photo-absorption ~300-365 nm (derivatives)Enables targeted cleavage without deep-UV tissue damage[2].
Table 2: Comparative Polymerization Parameters
Reaction TypeReagentsTempCatalyst / DriverIn-Process Control
Schiff Base Polycondensation Diamine, Toluene110 °CDean-Stark (H₂O removal)FTIR: Appearance of C=N (~1640 cm⁻¹)
Reductive Amination Amine, NaBH(OAc)₃, AcOH20 °CMild acid (pH 4-5)TLC/HPLC: Disappearance of aldehyde[3]
Amide Coupling Amine, EDC·HCl, DMAP, DMF25 °CDMAP (nucleophilic catalyst)LC-MS: Mass shift of +Amine - H₂O[4]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes the chemical reasoning and the analytical checkpoints required to confirm success before proceeding.

Protocol A: Photo-Triggered Linker Decomposition Assay in IPECs

Objective: Quantify the photo-cleavage efficiency of o-nitrobenzyl cross-linked polymers by measuring the generation of 4-formyl-3-nitrobenzoic acid[2].

  • Sample Preparation:

    • Action: Suspend 1 mg/mL of the cross-linked Poly-L-lysine/heparin IPEC in DMSO or a physiological buffer (pH 7.4).

    • Reasoning: DMSO ensures complete solubility of the cleaved fragments, while buffer mimics the in vivo environment.

  • Irradiation:

    • Action: Expose the solution to a 325 nm UV laser (0.8 - 3 W/cm²) or a 365 nm UV LED lamp for intervals of 5, 15, 30, 45, and 60 minutes. Vortex continuously.

    • Reasoning: Continuous vortexing ensures uniform photon exposure across the colloidal suspension, preventing localized photobleaching.

  • Self-Validation & Quantification (Schiff's Reagent):

    • Action: Aliquot 100 µL of the irradiated mixture and add it to Schiff's reagent. Measure absorbance via UV-Vis spectroscopy.

    • Reasoning: Schiff's reagent reacts specifically with the newly formed aldehyde group of the released 4-formyl-3-nitrobenzoic acid, producing a magenta color.

    • Checkpoint: Compare the absorbance against a pre-established calibration curve of pure 4-formyl-3-nitrobenzoic acid to calculate the exact percentage of linker degradation[2].

Protocol B: Synthesis of a Functionalized Schiff Base Polymer

Objective: Synthesize an imine-backbone polymer utilizing the aldehyde group, preserving the carboxylic acid for downstream functionalization.

  • Monomer Dissolution & Initiation:

    • Action: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 4-formyl-3-nitrobenzoic acid (10 mmol) and a diamine (e.g., PEG-diamine, 10 mmol) in 40 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 mmol).

    • Reasoning: PTSA protonates the carbonyl oxygen, increasing the electrophilicity of the formyl carbon and facilitating nucleophilic attack by the diamine.

  • Polycondensation:

    • Action: Reflux the mixture at 110 °C for 18-24 hours.

    • Reasoning: The Dean-Stark trap azeotropically removes the water byproduct. Because imine formation is reversible, removing water strictly drives the equilibrium toward high-molecular-weight polymer formation according to Le Chatelier's principle.

  • Self-Validation (In-Process):

    • Action: Withdraw a 50 µL aliquot, evaporate the solvent, and analyze via ATR-FTIR.

    • Checkpoint: The reaction is complete when the aldehyde C=O stretch at ~1700 cm⁻¹ completely disappears, replaced by a strong imine C=N stretch at ~1640 cm⁻¹. The carboxylic acid C=O stretch (~1680 cm⁻¹) must remain intact.

  • Precipitation and Recovery:

    • Action: Cool the mixture to room temperature and precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum.

References

  • Source: National Center for Biotechnology Information (NIH/PMC)
  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction Source: Organic Process Research & Development - ACS Publications URL
  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Method

Safe handling and storage of 4-Formyl-3-nitrobenzoic acid

Application Note: Safe Handling, Storage, and Synthetic Utility of 4-Formyl-3-nitrobenzoic Acid Introduction and Chemical Profiling 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) is a highly versatile trifunctional buil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Synthetic Utility of 4-Formyl-3-nitrobenzoic Acid

Introduction and Chemical Profiling

4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) is a highly versatile trifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)—such as MDM2-p53 inhibitors and benzamide-based anti-cancer toxins—as well as in the construction of advanced metal-organic frameworks (MOFs) [1, 3].

The molecule features three distinct reactive sites: an electrophilic formyl group, an electron-withdrawing nitro group, and a carboxylic acid. While this trifunctionality makes it a powerful scaffold for multi-component reactions and late-stage functionalization, it also introduces significant stability challenges. The strong electron-withdrawing effect of the ortho-nitro group increases the electrophilicity of the carbonyl carbon, rendering the aldehyde highly susceptible to auto-oxidation.

Table 1: Quantitative Chemical and Physical Properties [1, 2]

PropertyValue / Specification
Chemical Name 4-Formyl-3-nitrobenzoic acid
CAS Number 604000-99-9
Molecular Formula C₈H₅NO₅
Molecular Weight 195.13 g/mol
Melting Point 160 – 162 °C
Purity Standard ≥ 98% (HPLC)
Optimal Storage Temp 2 – 8 °C (Stored under Nitrogen/Argon)

Mechanistic Insights into Stability and Degradation

Understanding the causality behind the storage requirements of 4-formyl-3-nitrobenzoic acid is critical for maintaining batch-to-batch reproducibility in drug development. Aldehydes are inherently prone to auto-oxidation when exposed to atmospheric oxygen and light.

In 4-formyl-3-nitrobenzoic acid, the ortho-nitro group exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect. This destabilizes the aldehyde C-H bond, lowering the activation energy required for radical abstraction. Upon exposure to ambient air and light, molecular oxygen initiates a radical chain reaction, converting the formyl group into a peroxy radical intermediate, which rapidly propagates to form 3-nitroterephthalic acid as an irreversible degradation product. To prevent this, strict exclusion of oxygen and light is mandatory.

OxidationPathway A 4-Formyl-3-nitrobenzoic acid (Aldehyde) B O2 / Light (Auto-oxidation) A->B Exposure C Peroxy Radical Intermediate B->C Radical Initiation D 3-Nitroterephthalic acid (Degradation Product) C->D Propagation

Figure 1: Auto-oxidation pathway of 4-formyl-3-nitrobenzoic acid to 3-nitroterephthalic acid.

Safety and Hazard Profile (E-E-A-T)

Before handling the compound, researchers must implement appropriate engineering controls. The compound is classified as an irritant under the Globally Harmonized System (GHS) [1].

Table 2: GHS Hazard and Precautionary Summary

CategoryCodesDescription
Signal Word Warning Indicates moderate hazard level.
Hazard Statements H315, H319, H335Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.
Key Precautionary P261, P280, P305+P351Avoid breathing dust; Wear protective gloves/eye protection; Rinse cautiously with water if in eyes.
Required PPE Nitrile gloves, safety goggles, lab coat, N95/P100 particulate respirator (if dust is generated).

Self-Validating Protocols for Handling & Storage

To preserve the structural integrity of the formyl group, the following protocol must be strictly adhered to upon receipt of the chemical. This protocol is designed as a self-validating system: the use of positive pressure verifies the seal, and the temperature control mitigates thermal degradation [2].

Step-by-Step Aliquoting and Storage Protocol:

  • Preparation: Transfer the sealed commercial bottle into a certified chemical fume hood or an inert-atmosphere glovebox.

  • Purging: If using a fume hood, set up a Schlenk line. Pierce the septum of the receiving amber vials with a nitrogen/argon line and a vent needle. Purge the vials for 3 minutes to displace ambient oxygen.

  • Aliquoting: Weigh the required mass of 4-formyl-3-nitrobenzoic acid into the pre-purged amber glass vials. Causality note: Amber glass prevents UV-induced radical initiation.

  • Sealing: Cap the vials tightly using PTFE-lined silicone septa caps. Apply Parafilm around the cap interface.

  • Validation: Briefly insert a balloon filled with inert gas via a syringe needle into the septum to ensure a slight positive pressure, then remove the needle.

  • Storage: Store the aliquots immediately in a desiccator placed within a 2-8 °C refrigerator.

HandlingWorkflow Start Receipt of Chemical Hood Transfer to Fume Hood / Glovebox Start->Hood Purge Purge with N2 or Argon Hood->Purge Aliquot Weigh & Aliquot into Amber Vials Purge->Aliquot Seal Seal with PTFE-Lined Caps under Inert Gas Aliquot->Seal Store Store at 2-8°C (Desiccated) Seal->Store

Figure 2: Workflow for the safe handling, aliquoting, and inert storage of the compound.

Experimental Application: Amide Coupling Workflow

A primary application of 4-formyl-3-nitrobenzoic acid is the synthesis of benzamide-based anti-cancer toxins, which covalently modify β-tubulin. The carboxylic acid moiety is coupled with an arylpiperazine, leaving the formyl group intact for subsequent hemiacetal formation with serine/cysteine residues on the biological target [3].

The following step-by-step methodology details a standard EDC/DMAP-mediated amide coupling that preserves the sensitive formyl group.

Reagents Required:

  • 4-Formyl-3-nitrobenzoic acid (1.0 equiv)

  • Substituted arylpiperazine (1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.2 equiv, catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Nitrogen.

  • Dissolution: Add 4-formyl-3-nitrobenzoic acid (e.g., 125.0 mg) and the selected arylpiperazine to the flask. Inject anhydrous DMF (1.0 mL) via syringe. Stir until complete dissolution is achieved.

  • Catalyst Addition: Add DMAP (6.0 mg) to the solution. Causality note: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the coupling and prevents side reactions.

  • Coupling Initiation: Add EDC·HCl (200.0 mg) in one portion at room temperature (20-25 °C). Seal the flask under a Nitrogen balloon.

  • Incubation: Stir the reaction mixture vigorously for 16 hours.

  • Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 40% Ethyl Acetate in Hexane eluent. The disappearance of the highly UV-active starting material spot confirms reaction completion.

  • Workup: Quench the reaction by adding 10 mL of cold deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the highly functionalized formyl-substituted benzamide.

References

  • Journal of Medicinal Chemistry (ACS). "A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins". ACS Publications. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Formyl-3-nitrobenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 4-Formyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Formyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes. We understand the nuances and challenges of this synthesis and have compiled this resource to address common issues and enhance your success.

Synthesis Overview

4-Formyl-3-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its preparation typically involves the selective oxidation of the methyl group of 4-methyl-3-nitrobenzoic acid. While seemingly straightforward, this reaction requires careful control of conditions to achieve high yields and purity.

The primary synthetic route involves the oxidation of 4-methyl-3-nitrobenzoic acid. This transformation is pivotal for constructing more complex molecular architectures utilized in drug discovery.[1]

Reaction Pathway

The general transformation is depicted below:

Synthesis_Pathway 4-Methyl-3-nitrobenzoic_Acid 4-Methyl-3-nitrobenzoic Acid 4-Formyl-3-nitrobenzoic_Acid 4-Formyl-3-nitrobenzoic Acid 4-Methyl-3-nitrobenzoic_Acid->4-Formyl-3-nitrobenzoic_Acid [Oxidizing Agent] Purification_Workflow cluster_workup Work-up cluster_purification Purification Reaction_Mixture Reaction_Mixture Quench Quench Reaction_Mixture->Quench Filter Filter Quench->Filter Acidify Acidify Filter->Acidify Crude_Product Crude_Product Acidify->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Sources

Optimization

Technical Support Center: Troubleshooting 4-Formyl-3-nitrobenzoic Acid Synthesis &amp; Scale-Up

Welcome to the Technical Support Center. As drug development professionals, scaling up the synthesis of highly functionalized building blocks like 4-formyl-3-nitrobenzoic acid (CAS: 604000-99-9) requires strict control o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, scaling up the synthesis of highly functionalized building blocks like 4-formyl-3-nitrobenzoic acid (CAS: 604000-99-9) requires strict control over chemo- and regioselectivity. This intermediate is critical for downstream reductive aminations, notably in the synthesis of [1].

This guide provides mechanistic rationale, self-validating protocols, and targeted troubleshooting for the two primary scale-up pathways: the nitration of 4-formylbenzoic acid and the controlled oxidation of 4-methyl-3-nitrobenzoic acid.

Process Overview & Mechanistic Rationale

Understanding the electronic and steric environment of your starting materials is the first step in troubleshooting scale-up failures.

Route A: Nitration of 4-Formylbenzoic Acid Electrophilic aromatic substitution of 4-formylbenzoic acid yields a mixture of regioisomers. Because both the formyl (-CHO) and carboxyl (-COOH) groups are meta-directing deactivators, the incoming nitro group is directed to the positions meta to these groups. Steric hindrance and electronic density dictate that this reaction inherently produces[2]. The primary scale-up bottleneck is separating these isomers efficiently.

Route B: Controlled Oxidation of 4-Methyl-3-nitrobenzoic Acid Oxidizing a methyl group to an aldehyde in the presence of a nitro group requires preventing over-oxidation to the carboxylic acid. Aldehydes are highly susceptible to oxidation; thus, the reaction must trap the intermediate aldehyde in situ. Using chromium trioxide (CrO₃) in acetic anhydride converts the newly formed aldehyde into a gem-diacetate, which is resistant to further oxidation. Subsequent hydrolysis yields the desired 4-formyl-3-nitrobenzoic acid.

SynthesisScaleUp SM1 4-Formylbenzoic acid Nitration Nitration (HNO3 / H2SO4, 0°C) SM1->Nitration SM2 4-Methyl-3-nitrobenzoic acid Oxidation Controlled Oxidation (CrO3 / Ac2O) SM2->Oxidation Mix Regioisomer Mixture (2-Nitro major, 3-Nitro minor) Nitration->Mix Electrophilic Aromatic Substitution Product 4-Formyl-3-nitrobenzoic acid (Target API Intermediate) Oxidation->Product Selective partial oxidation OverOx 3-Nitroterephthalic acid (Over-oxidation byproduct) Oxidation->OverOx Excess oxidant / High Temp Mix->Product Chromatographic Separation

Figure 1: Synthetic pathways to 4-formyl-3-nitrobenzoic acid highlighting key intermediates.

Standard Operating Procedures (SOPs)
Protocol A: Nitration of 4-Formylbenzoic Acid (Regioisomer Route)

Self-Validating System: Monitor the reaction color. A rapid shift to dark brown indicates oxidative degradation by nitric acid due to poor thermal control.

  • Preparation: Dissolve 4-formylbenzoic acid (1.0 equiv) in concentrated sulfuric acid (approx. 2.5 mL/mmol). Cool the reactor to 0 °C.

  • Addition: Slowly add concentrated nitric acid (1.1 equiv) dropwise over 30 minutes. Maintain the internal temperature strictly below 5 °C to prevent thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 20 hours[2].

  • Quench & Isolate: Pour the reaction mixture onto crushed ice. Filter the resulting white precipitate and wash with cold water.

  • Purification & Validation: Separate the minor 3-nitro isomer from the major 2-nitro isomer via silica gel chromatography (Hexane/Ethyl Acetate 1:4). Validation: Confirm the 3-nitro isomer via ¹H-NMR; it displays a distinct singlet for the proton isolated between the nitro and carboxyl groups, unlike the 2-nitro isomer[2].

Protocol B: Controlled Oxidation of 4-Methyl-3-nitrobenzoic Acid

Self-Validating System: Take a reaction aliquot prior to hydrolysis. The disappearance of the aldehyde proton (~10 ppm) and the appearance of the diacetate methine proton (~7.5 ppm) in ¹H-NMR confirms successful in situ protection.

  • Preparation: Suspend 4-methyl-3-nitrobenzoic acid (1.0 equiv) in a mixture of acetic anhydride and acetic acid. Cool the reactor to 0 °C.

  • Oxidation: Slowly add CrO₃ (2.5 equiv) in small portions. Ensure the temperature does not exceed 10 °C. Stir for 2 hours.

  • Hydrolysis: Quench the reaction with ice water to precipitate the gem-diacetate intermediate. Isolate the solid, then reflux in a 10% aqueous sulfuric acid solution for 1 hour to hydrolyze the diacetate back to the aldehyde.

  • Isolation: Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

Scale-Up Troubleshooting & FAQs

Q1: During the nitration of 4-formylbenzoic acid, my yield of the 3-nitro isomer is extremely low. How can I improve throughput without massive chromatography columns? A: The nitration inherently favors the 2-nitro isomer due to the directing effects of the substituents[2]. To optimize scale-up, avoid relying solely on solvent-intensive column chromatography. Instead, exploit the differential solubility of the isomers. Convert the crude mixture to their corresponding sodium salts and perform fractional crystallization from aqueous ethanol. This will significantly enrich the 3-nitro isomer before a final, much smaller polishing chromatography step.

Q2: When oxidizing 4-methyl-3-nitrobenzoic acid, I am seeing massive amounts of 3-nitroterephthalic acid. What is causing this over-oxidation? A: Aldehydes act as highly reactive reducing agents in the presence of strong oxidants like CrO₃. If you are seeing 3-nitroterephthalic acid, your in situ protection is failing. This is usually caused by using degraded (hydrolyzed) acetic anhydride. Ensure your acetic anhydride is strictly anhydrous and used in a large excess so that the gem-diacetate forms instantaneously upon oxidation of the methyl group. Additionally, verify your cooling jacket is maintaining the internal temperature below 10 °C during the exothermic CrO₃ addition.

Q3: How do I handle the downstream reductive amination of 4-formyl-3-nitrobenzoic acid without accidentally reducing the nitro group? A: For downstream coupling, reductive amination must be performed using mild, chemo-selective hydride donors. is the industry standard for this transformation[1]. It selectively reduces the iminium intermediate at room temperature without affecting the highly sensitive nitro group or unreacted aldehyde.

Comparative Data Analysis

When deciding which route to scale, consider the trade-offs between regioselectivity and reagent toxicity summarized below:

ParameterRoute A: Nitration of 4-Formylbenzoic AcidRoute B: Oxidation of 4-Methyl-3-nitrobenzoic Acid
Primary Reagents HNO₃, H₂SO₄CrO₃, Ac₂O, H₂SO₄
Target Regioselectivity Low (Minor product)High (Direct conversion)
Major Byproduct 4-Formyl-2-nitrobenzoic acid3-Nitroterephthalic acid
Scale-Up Bottleneck Chromatographic separation of isomersExothermic control; heavy metal waste disposal
Typical Yield (Target) 10 - 15%40 - 60%
References
  • Title: Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Source: Organic Process Research & Development - ACS Publications. URL: [Link]

  • Title: ISOXAZOLINE DERIVATIVES AS INSECTICIDAL COMPOUNDS - EP 2748155 B1.

Sources

Troubleshooting

Technical Support Center: Handling and Storage of 4-Formyl-3-nitrobenzoic acid

Welcome to the Technical Support Center for 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) . As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields in late-stage functi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) . As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields in late-stage functionalizations. Often, the hidden variable is the silent degradation of this critical building block.

This compound is heavily utilized in synthesizing complex therapeutics, including MDM2-p53 inhibitors via Davis-Beirut reactions[1] and covalent β-tubulin modifiers[2]. Because it contains both a highly reactive formyl group and a photo-sensitive nitroaromatic system, maintaining its structural integrity during storage is paramount. Commercial suppliers universally mandate storage under an inert atmosphere at 4°C to prevent degradation[3].

Part 1: The Mechanistic Causality of Degradation

To prevent degradation, we must first understand the causality behind it. 4-Formyl-3-nitrobenzoic acid is primarily vulnerable to two environmental stressors:

  • Radical Auto-Oxidation of the Formyl Group: Aldehydes are notoriously susceptible to radical-mediated auto-oxidation. In the presence of ambient oxygen, the formyl C-H bond is abstracted, forming an acyl radical that reacts with O₂ to form a peroxy acid intermediate. This ultimately converts the formyl group into a carboxylic acid, yielding 3-nitroterephthalic acid as a major impurity.

  • Photolytic Vulnerability: The nitro group can undergo photochemical excitation. When exposed to UV/Vis light, nitroaromatics can participate in complex redox reactions, leading to nitroso intermediates and highly colored oligomeric impurities.

Degradation Target 4-Formyl-3-nitrobenzoic acid O2 Oxygen Exposure Target->O2 Poor Seal Light UV/Vis Light Target->Light Clear Glass Moisture Moisture Target->Moisture Condensation Mech1 Radical Auto-oxidation O2->Mech1 Mech2 Photochemical Excitation Light->Mech2 Moisture->Mech1 Accelerates Deg1 3-Nitroterephthalic acid Mech1->Deg1 Deg2 Nitroso Oligomers Mech2->Deg2

Logical relationship between environmental stressors and degradation pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: My 4-Formyl-3-nitrobenzoic acid powder has turned from pale yellow to a dark, clumpy brown. Is it still usable? A: No, it should not be used as-is. The dark brown discoloration is a hallmark of photolytic degradation and moisture-induced agglomeration. The nitro group has likely undergone partial reduction/coupling, and the aldehyde is oxidized. You must perform an NMR analysis and subsequent recrystallization before use.

Q2: I am seeing a new peak in my ¹H-NMR spectrum around 13.5 ppm, and my aldehyde peak at 10.3 ppm is diminishing. What happened? A: This is the classic signature of auto-oxidation. The intact formyl proton (aldehyde) typically resonates around 10.3–10.4 ppm[2]. As oxygen infiltrates your storage vial, the aldehyde oxidizes to a carboxylic acid, which appears as a broad singlet further downfield (~13.5 ppm in DMSO-d6). Your material is now contaminated with 3-nitroterephthalic acid.

Q3: Why do we recommend Argon over Nitrogen for benchtop aliquoting, even though suppliers just specify "inert atmosphere"? A: Both methods aim to eliminate oxygen and thermal kinetic energy. However, Argon is a noble gas that is significantly denser than air (~1.78 g/L vs ~1.22 g/L). When you open a vial on the benchtop, Argon remains settled over the solid, providing a superior temporary protective blanket compared to Nitrogen, which rapidly mixes with ambient air and disperses.

Part 3: Quantitative Data & Quality Control

To ensure reproducibility in your syntheses, routinely check your reagent against these established QC metrics.

Table 1: Quantitative Quality Control Markers

Analytical MethodIntact 4-Formyl-3-nitrobenzoic acidDegraded (3-Nitroterephthalic acid Impurity)
¹H-NMR (DMSO-d6) ~10.3 ppm (s, 1H, -CHO)Peak absent
¹H-NMR (DMSO-d6) ~13.2 ppm (br s, 1H, -COOH)~13.5 ppm (br s, 2H, -COOH)
FT-IR Spectroscopy ~1705 cm⁻¹ (Aldehyde C=O stretch)Peak absent; broad OH stretch (2500-3000 cm⁻¹)
Visual Appearance Pale yellow crystalline powderDark yellow to brown agglomerated solid

Table 2: Storage Condition Matrix

ConditionAtmosphereTemperatureLight ExposureExpected Shelf Life
Optimal Argon (Ar)4°CProtected (Amber Vial)> 24 Months
Acceptable Nitrogen (N₂)4°CProtected (Amber Vial)12 - 18 Months
Suboptimal AirRoom TempProtected< 3 Months (Oxidation risk)
Critical Failure AirRoom TempDirect Light< 1 Week (Rapid degradation)
Part 4: Self-Validating Experimental Protocols
Protocol A: Schlenk-Line Mediated Inert Gas Purging

This protocol ensures the complete removal of interstitial oxygen from the powder matrix prior to long-term storage.

  • Preparation: Transfer the commercial 4-Formyl-3-nitrobenzoic acid into a pre-dried amber glass vial equipped with a PTFE-lined silicone septum cap.

  • Needle Insertion: Insert a venting needle (e.g., 20G) and a Schlenk line needle connected to an Argon manifold through the septum.

  • Vacuum/Gas Cycling (The "Solid-State Freeze-Pump-Thaw"):

    • Turn the manifold valve to Vacuum for 30 seconds to evacuate ambient air. (Caution: Ensure the vacuum is not so strong that it pulls the fine powder into the manifold; use a slow pull or an inline frit if necessary).

    • Switch the valve to Argon to backfill the vial.

    • Repeat this Vacuum/Argon cycle exactly three times.

  • Final Sealing: On the final Argon backfill, remove the venting needle first to slightly over-pressurize the vial with Argon, then remove the Schlenk needle. Wrap the cap tightly with Parafilm.

  • Storage: Place the sealed vial in a secondary desiccator stored at 4°C[3].

Workflow S1 1. Desiccation S2 2. Schlenk Line Purge S1->S2 S3 3. Argon Backfill S2->S3 S4 4. PTFE Sealing S3->S4 S5 5. 4°C Dark Storage S4->S5

Step-by-step workflow for the handling and inert storage of sensitive aldehydes.

Protocol B: Rescue & Recrystallization of Oxidized Material

Causality Focus: If auto-oxidation has occurred, the carboxylic acid impurity will alter the stoichiometry of your downstream reactions. Since both the product and impurity are acids, simple acid-base extraction is insufficient. This recrystallization exploits differential solubility profiles.

  • Dissolution: Suspend the degraded powder in a minimum volume of boiling glacial acetic acid (or an ethanol/water mixture).

  • Hot Filtration: Perform a rapid hot filtration through a pre-warmed fritted funnel to remove insoluble oligomeric photoproducts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote ideal crystal nucleation, then transfer to an ice bath (0°C) for 2 hours. The intact 4-Formyl-3-nitrobenzoic acid will preferentially crystallize.

  • Recovery: Collect the crystals via vacuum filtration, wash with ice-cold minimal solvent, and dry under high vacuum for 12 hours.

  • Self-Validation Step: Run a ¹H-NMR in DMSO-d6. The protocol is considered successful and self-validated only if the aldehyde peak at ~10.3 ppm integrates perfectly to 1H relative to the aromatic protons, and no broad peak exists beyond 13.2 ppm[2].

References
  • Sigma-Aldrich Product Specification: 4-Formyl-3-nitrobenzoic acid | 604000-99-9. Sigma-Aldrich.

  • ChemScene Safety and Storage Data: 604000-99-9 | 4-Formyl-3-nitrobenzoic acid. ChemScene. 3

  • Journal of Medicinal Chemistry: A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. ACS Publications.2

  • Organic Process Research & Development: Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. ACS Publications. 1

Sources

Optimization

Nitrobenzoic Acid Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of nitrobenzoic acid derivatives. This guide is engineered for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of nitrobenzoic acid derivatives. This guide is engineered for researchers, synthetic chemists, and drug development professionals. Because the regioselectivity of electrophilic aromatic substitution and the thermodynamics of side-chain oxidation dictate the synthetic route, this center is divided into two primary modules: Direct Nitration (for the meta-isomer) and Nitrotoluene Oxidation (for the ortho- and para-isomers).

G Start Target: Nitrobenzoic Acid Route1 Direct Nitration (Electrophilic Aromatic Substitution) Start->Route1 Route2 Oxidation of Nitrotoluenes (Side-chain Oxidation) Start->Route2 Precursor1 Benzoic Acid Route1->Precursor1 Precursor2 o- or p-Nitrotoluene Route2->Precursor2 Reagent1 HNO3 / H2SO4 (< 5 °C) Precursor1->Reagent1 Reagent2 KMnO4 or Na2Cr2O7 (Aqueous, Reflux) Precursor2->Reagent2 Product1 m-Nitrobenzoic Acid (Major Product) Reagent1->Product1 -COOH is meta-directing Product2 o- or p-Nitrobenzoic Acid (Isomer Specific) Reagent2->Product2 Preserves -NO2 position

Fig 1: Chemoselective synthetic pathways for nitrobenzoic acid isomers based on precursor directing groups.

Module A: Direct Nitration (Synthesis of m-Nitrobenzoic Acid)

The direct nitration of benzoic acid relies on the generation of a highly reactive nitronium ion ( NO2+​ ). Because the carboxylic acid ( −COOH ) group is strongly electron-withdrawing, it deactivates the benzene ring and directs the incoming electrophile to the meta position[1][2].

Self-Validating Experimental Protocol
  • Electrophile Generation : In a round-bottom flask, prepare a nitrating mixture by slowly adding concentrated HNO3​ (70%) to an equal volume of concentrated H2​SO4​ (98%) while cooling in an ice-salt bath. Causality: Sulfuric acid acts as a catalyst to protonate nitric acid, driving the dehydration that yields the active NO2+​ electrophile[1]. Cooling prevents the premature thermal decomposition of the nitronium ion.

  • Substrate Preparation : In a separate flask, dissolve benzoic acid in concentrated H2​SO4​ and chill to < 5 °C[2].

  • Regioselective Addition : Add the cold nitrating mixture dropwise to the benzoic acid solution, maintaining the internal temperature below 5 °C[2]. Stir for 30–60 minutes. Causality: Strict thermal control prevents thermal runaway and suppresses secondary nitration events[3].

  • Quenching & Isolation (Visual Validation) : Pour the highly acidic reaction mixture over a slurry of crushed ice[2][4]. Validation: The sudden drop in solvent polarity and temperature forces the m-nitrobenzoic acid to crash out of solution as a pale precipitate, providing immediate visual confirmation of successful conversion. Filter and wash with cold deionized water.

  • Chromatographic Validation : Run a normal-phase silica Thin Layer Chromatography (TLC) plate. Validation: The introduction of the highly polar nitro group increases the molecule's dipole moment. The product spot will migrate slower (lower Rf​ value) than the unreacted benzoic acid precursor, confirming functionalization[5].

Troubleshooting & FAQs

Q: My yield is low, and NMR/TLC shows multiple product spots. What went wrong? A: You likely experienced poly-nitration. If the reaction temperature exceeds 5 °C, or if fuming nitric acid is used instead of standard concentrated nitric acid, the thermal energy overcomes the deactivation threshold of the mono-nitrated ring. This leads to a second electrophilic attack, yielding 3,5-dinitrobenzoic acid as a major byproduct[3]. Always use an ice-salt bath and monitor internal temperatures during the exothermic addition.

Q: Can I use this protocol to synthesize p-nitrobenzoic acid? A: No. The carboxylate group is a deactivating, meta-directing group[1]. Direct nitration will yield predominantly the meta-isomer (>80%), with only negligible, synthetically useless trace amounts of the ortho and para isomers[2]. To obtain p-nitrobenzoic acid, you must proceed to Module B.

Module B: Side-Chain Oxidation (Synthesis of o- and p-Nitrobenzoic Acid)

To synthesize ortho- or para-nitrobenzoic acid, chemists must bypass electrophilic aromatic substitution. Instead, the strategy relies on oxidizing the methyl group of a pre-nitrated toluene precursor (e.g., p-nitrotoluene)[2].

Self-Validating Experimental Protocol
  • Aqueous Suspension : Suspend p-nitrotoluene in a large volume of deionized water. Causality: Nitrotoluenes have poor aqueous solubility, but water is mandatory because the primary oxidant ( KMnO4​ ) is insoluble in organic solvents[6].

  • Vigorous Oxidation : Heat the suspension to a gentle reflux with vigorous mechanical stirring. Slowly add solid KMnO4​ powder in portions (approx. 2.5–3.0 g per 1 g of nitrotoluene)[6]. Causality: The electron-withdrawing nitro group severely deactivates the benzylic carbon, making it highly resistant to oxidation compared to standard toluene. This necessitates a massive stoichiometric excess of oxidant and sustained thermal energy[6][7].

  • Hot Filtration (Visual Validation) : Once the purple color dissipates, filter the boiling mixture through a Celite pad to remove the precipitated brown MnO2​ sludge[2]. Validation: A clear, colorless to pale-yellow filtrate confirms the complete reduction of Mn(VII) to Mn(IV) and the successful generation of the soluble potassium nitrobenzoate salt.

  • Acidification (Chemical Validation) : Cool the filtrate and acidify dropwise with concentrated HCl until the pH drops below 3. Validation: Dropping the pH below the pKa​ of the carboxylic acid protonates the soluble potassium salt. The sudden precipitation of the free p-nitrobenzoic acid validates the successful isolation of the target compound[2][4].

Troubleshooting & FAQs

Troubleshooting Issue Issue: Low Yield / Unreacted Nitrotoluene Check1 Check Solvent System Issue->Check1 Check2 Check Reagent Stoichiometry Issue->Check2 Solvent1 Using Organic Solvent (e.g., DCM)? Check1->Solvent1 Solvent2 Using Aqueous Suspension? Check1->Solvent2 Stoich1 Need ~2.5g - 3.0g KMnO4 per 1g Nitrotoluene Check2->Stoich1 Fix1 KMnO4 is insoluble in DCM. Switch to aqueous reflux or add PTC. Solvent1->Fix1 Yes Fix2 Ensure vigorous stirring. Nitrotoluene has low water solubility. Solvent2->Fix2 Yes

Fig 2: Decision tree for resolving low yields and phase-transfer issues in KMnO4 oxidations.

Q: I tried dissolving KMnO4​ in dichloromethane (DCM) to oxidize p-nitrotoluene, but the solution didn't turn purple and the reaction failed. Why? A: Potassium permanganate is an inorganic salt and is completely insoluble in non-polar or weakly polar organic solvents like DCM[6]. If you must use an organic solvent, you are required to add a phase-transfer catalyst (PTC) such as 18-crown-6 to carry the permanganate ion into the organic phase[6]. Otherwise, stick to the standard aqueous suspension method.

Q: My final product is heavily contaminated with a dark brown, insoluble powder. How do I fix this? A: The brown powder is manganese dioxide ( MnO2​ ), the inorganic byproduct of the oxidation. You likely acidified the reaction mixture before filtering out the MnO2​ . When you add acid, the nitrobenzoic acid precipitates and physically traps the MnO2​ within its crystal lattice. You must perform a hot vacuum filtration to remove the MnO2​ while the product is still a soluble potassium salt in the alkaline aqueous phase[2].

Quantitative Synthesis Metrics

To assist in experimental design, the following table summarizes the key synthetic metrics and risks associated with each isomer.

Target IsomerPrimary Synthetic RouteDirecting Group EffectPrimary ReagentsStoichiometry (Reagent:Substrate)Major Impurity Risk
3-Nitrobenzoic Acid (meta)Direct Nitration of Benzoic Acid −COOH (Meta-directing, deactivating) HNO3​ / H2​SO4​ 1.1 : 1.03,5-Dinitrobenzoic acid (if T > 5°C)
4-Nitrobenzoic Acid (para)Oxidation of 4-Nitrotoluene −NO2​ (Deactivating benzylic position) KMnO4​ (aq)~3.0 : 1.0 (by weight)Unreacted starting material
2-Nitrobenzoic Acid (ortho)Oxidation of 2-Nitrotoluene −NO2​ (Steric hindrance + deactivating) KMnO4​ (aq)~3.0 : 1.0 (by weight)Incomplete oxidation / MnO2​ trapping

Sources

Troubleshooting

Technical Support Center: 4-Formyl-3-nitrobenzoic Acid Synthesis &amp; Work-Up

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis and isolation of highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis and isolation of highly functionalized building blocks. 4-Formyl-3-nitrobenzoic acid is a critical intermediate, frequently utilized in the synthesis of benzamide anti-cancer toxins and MDM2-p53 inhibitors 1.

The presence of three distinct functional groups (formyl, nitro, and carboxylic acid) on a single benzene ring creates competing electronic effects and complicates purification. This guide addresses the two primary synthetic pathways—Nitration of 4-formylbenzoic acid and Oxidation of 4-methyl-3-nitrobenzoic acid —focusing heavily on the causality behind work-up procedures, self-validating protocols, and troubleshooting.

Section 1: Experimental Protocols & Work-Up Methodologies

Route A: Nitration of 4-Formylbenzoic Acid

This route utilizes electrophilic aromatic substitution. Because both the formyl and carboxyl groups are meta-directing deactivators, the reaction yields a mixture of regioisomers (4-formyl-2-nitrobenzoic acid as the major product, and 4-formyl-3-nitrobenzoic acid as the minor product) 2.

Step-by-Step Work-Up:

  • Reaction Quenching: Upon completion of the nitration (typically run in H₂SO₄/HNO₃ at room temperature for 20 hours), slowly pour the highly acidic reaction mixture into vigorously stirred crushed ice.

    • Causality: Rapid thermal dissipation prevents the localized exothermic heating that drives oxidative degradation of the delicate formyl group. The sudden drop in acid concentration forces the precipitation of the crude nitrated organic products.

  • Filtration and Washing: Collect the white precipitate via vacuum filtration. Wash the filter cake extensively with ice-cold water until the filtrate reaches a neutral pH.

    • Causality: Residual sulfuric or nitric acid will cause severe streaking during downstream chromatography and can catalyze unwanted acetal formation if alcoholic solvents are used later.

  • Chromatographic Separation: Dissolve the crude solid in a minimal amount of loading solvent. Purify via silica gel flash chromatography using a Hexane/Ethyl Acetate (1:4) gradient 2.

    • Causality: The solubility profiles of the 2-nitro and 3-nitro isomers are too similar for fractional crystallization, making chromatographic resolution mandatory to isolate the pure 3-nitro isomer.

Route B: Oxidation of 4-Methyl-3-nitrobenzoic Acid

This route involves the controlled oxidation of the benzylic methyl group to an aldehyde. To prevent over-oxidation to the dicarboxylic acid, the reaction is often performed using chromium-based oxidants in acetic anhydride, which traps the intermediate as a gem-diacetate 3.

Step-by-Step Work-Up:

  • Hydrolysis of the Diacetate: Add the crude reaction mixture to an aqueous acidic solution (e.g., 10% H₂SO₄) and heat gently.

    • Causality: The gem-diacetate protecting group must be hydrolyzed to reveal the target formyl group.

  • Liquid-Liquid Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine.

    • Causality: EtOAc efficiently partitions the highly polar target molecule from the heavy metal salts remaining in the aqueous phase.

  • Concentration and Recrystallization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture.

    • Causality: Recrystallization exploits the differential solubility between the target aldehyde and any over-oxidized 4-carboxy-3-nitrobenzoic acid byproduct, yielding high-purity material.

Section 2: Troubleshooting Guides & FAQs

Q1: During the nitration route work-up, my product oiled out instead of precipitating. How do I fix this? A: Oiling out occurs when the temperature during the ice-water quench rises too rapidly, or if the product is supersaturated with unreacted nitric acid.

  • Self-Validating Fix: Always maintain the quench bath below 5 °C (monitor with an internal probe). If an oil forms, add a small volume of diethyl ether or seed crystals and scratch the flask vigorously to induce crystallization. Ensure the ratio of ice to reaction mixture is at least 5:1 (w/v).

Q2: How can I verify that I have isolated the 3-nitro isomer and not the 2-nitro isomer after chromatography? A: Rely on ¹H-NMR spectroscopy as a self-validating system.

  • Expertise: In the 3-nitro isomer, the proton at the C2 position sits directly between the carboxylic acid and the nitro group, appearing as an isolated, highly deshielded singlet (or fine doublet). In contrast, the 2-nitro isomer lacks this isolated proton, resulting in a completely different splitting pattern (typically two doublets and a doublet of doublets).

Q3: In the oxidation route, I am seeing a large amount of dicarboxylic acid byproduct. What went wrong in the work-up? A: Over-oxidation is primarily a reaction condition issue, but it frequently manifests during work-up if the gem-diacetate intermediate is hydrolyzed prematurely while active oxidant is still present in the flask.

  • Prevention: Ensure the reaction is fully quenched with a mild reducing agent (like sodium bisulfite) before initiating the acidic hydrolysis of the diacetate. Check the aqueous phase with starch-iodide paper to confirm the absence of residual oxidants.

Q4: Why is my product degrading or streaking heavily on the silica column during purification? A: 4-Formyl-3-nitrobenzoic acid is highly electron-deficient and contains a free carboxylic acid. It can strongly adsorb to active silanol sites on the silica gel, leading to poor recovery or degradation.

  • Solution: Pre-treat the silica gel by incorporating 1% acetic acid or formic acid into your Hexane/EtOAc eluent. This suppresses the ionization of the carboxylic acid group, resulting in sharper bands and preventing irreversible binding to the stationary phase.

Section 3: Quantitative Data Comparison

ParameterRoute A: Nitration of 4-Formylbenzoic AcidRoute B: Oxidation of 4-Methyl-3-nitrobenzoic Acid
Primary Reagents HNO₃, H₂SO₄CrO₃, Ac₂O, H₂SO₄
Regioselectivity Poor (yields 2-NO₂ and 3-NO₂ isomers)Excellent (pre-installed NO₂ group)
Major Impurity 4-Formyl-2-nitrobenzoic acid (major isomer)4-Carboxy-3-nitrobenzoic acid (over-oxidation)
Work-Up Quench Ice-water precipitationAqueous acidic hydrolysis
Purification Method Silica Gel Chromatography (Hexane/EtOAc)Liquid-Liquid Extraction & Recrystallization
Scalability Low (due to difficult chromatographic separation)High (amenable to bulk crystallization)

Section 4: Process Visualization

WorkupWorkflow StartA Route A: Nitration (4-Formylbenzoic Acid) QuenchA Ice-Water Quench (Precipitates Crude) StartA->QuenchA StartB Route B: Oxidation (4-Methyl-3-nitrobenzoic Acid) QuenchB Aqueous Acidic Quench (Hydrolyzes Intermediate) StartB->QuenchB FilterA Vacuum Filtration (Isolates Regioisomers) QuenchA->FilterA ExtractB Liquid-Liquid Extraction (EtOAc / H2O) QuenchB->ExtractB Recryst Recrystallization (Removes Di-acid) ExtractB->Recryst Removes byproducts Chroma Silica Gel Chromatography (Hexane/EtOAc 1:4) FilterA->Chroma Separates isomers Final Pure 4-Formyl-3-nitrobenzoic Acid Chroma->Final Recryst->Final

Workflow diagram comparing the work-up and purification steps for the nitration and oxidation routes.

References

  • A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins Source: Journal of Medicinal Chemistry - ACS Publications URL
  • ISOXAZOLINE DERIVATIVES AS INSECTICIDAL COMPOUNDS (EP 2748155 B1)
  • Benzoic acid, 4-formyl-3-sulfo- | 687987-64-0 Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-Formyl-3-nitrobenzoic Acid for Advanced Research

Introduction 4-Formyl-3-nitrobenzoic acid is a key bifunctional aromatic compound utilized extensively as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Formyl-3-nitrobenzoic acid is a key bifunctional aromatic compound utilized extensively as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the presence of three distinct functional groups—a carboxylic acid, a formyl group, and a nitro group—each offering a handle for diverse chemical transformations. This guide provides a comparative analysis of the two primary synthetic routes to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the selection of an optimal synthetic strategy.

Physicochemical Properties of Key Compounds

A comprehensive understanding of the physical and chemical properties of the starting materials, intermediates, and the final product is crucial for successful synthesis, purification, and characterization.

Property4-Methylbenzoic Acid (p-Toluic Acid)4-Methyl-3-nitrobenzoic Acid4-(Bromomethyl)-3-nitrobenzoic Acid4-Formyl-3-nitrobenzoic Acid
CAS Number 99-94-596-98-0[1]55715-03-2[2]604000-99-9
Molecular Formula C₈H₈O₂C₈H₇NO₄[1]C₈H₆BrNO₄[2]C₈H₅NO₅
Molecular Weight 136.15 g/mol 181.15 g/mol [1]260.04 g/mol [2]195.13 g/mol
Appearance White crystalline solidWhite to light yellow crystalline powder[1]White to cream or pale yellow to pale brown crystalline powder[2]Not specified, likely a solid
Melting Point 180-182 °C187-190 °C[1]127-130 °C[2]Not available
Solubility Slightly soluble in water; soluble in ethanol, etherInsoluble in water; soluble in ethanol, acetone[1][3]Soluble in DMF and dichloromethane; insoluble in water[2]Not specified

Overview of Synthetic Strategies

Two principal synthetic pathways to 4-formyl-3-nitrobenzoic acid have been established, each with its own set of merits and challenges.

  • Route A: This pathway commences with the nitration of 4-methylbenzoic acid (p-toluic acid) to yield 4-methyl-3-nitrobenzoic acid, followed by the selective oxidation of the benzylic methyl group to a formyl group.

  • Route B: This approach also begins with 4-methylbenzoic acid, which is first subjected to benzylic bromination to form 4-(bromomethyl)benzoic acid. Subsequent nitration affords 4-(bromomethyl)-3-nitrobenzoic acid, which is then converted to the target aldehyde.

The following sections will delve into the detailed experimental protocols and a comparative analysis of these two routes.

Route A: Oxidation of 4-Methyl-3-nitrobenzoic Acid

This route is conceptually straightforward, involving two main transformations: nitration and oxidation.

Logical Workflow for Route A

Route_A start 4-Methylbenzoic Acid intermediate 4-Methyl-3-nitrobenzoic Acid start->intermediate Nitration (HNO₃, H₂SO₄) product 4-Formyl-3-nitrobenzoic Acid intermediate->product Selective Oxidation

Caption: Synthetic pathway for Route A.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid

The initial step involves the electrophilic aromatic substitution (nitration) of 4-methylbenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the methyl (ortho-, para-directing and activating) and carboxylic acid (meta-directing and deactivating) groups. The primary product is the desired 4-methyl-3-nitro-isomer.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylbenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.[1]

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid, ensuring the temperature is maintained between 0-10 °C.

  • Reaction Quench and Isolation: After the addition is complete, continue stirring for a short period before pouring the reaction mixture onto crushed ice. The precipitate, crude 4-methyl-3-nitrobenzoic acid, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Purification: The crude product can be further purified by recrystallization from ethanol.

Step 2: Selective Oxidation of 4-Methyl-3-nitrobenzoic Acid

The critical step in this route is the selective oxidation of the methyl group to an aldehyde without affecting the nitro and carboxylic acid functionalities. This transformation can be challenging due to the potential for over-oxidation to the carboxylic acid or side reactions involving the other functional groups. Several methods can be considered, though specific literature for this exact substrate is sparse.

Potential Oxidation Methods (Supporting Data Required):

  • Selenium Dioxide (SeO₂): SeO₂ is a classic reagent for the oxidation of benzylic methyl groups.[4][5] The reaction is typically carried out in a suitable solvent like dioxane, often with a co-oxidant such as tert-butyl hydroperoxide to improve efficiency.[6]

  • Chromium Trioxide (CrO₃) in Acetic Anhydride: This reagent system can convert benzylic methylenes to their corresponding diacetates, which can then be hydrolyzed to the aldehyde.[7] Careful control of the reaction temperature is crucial to avoid over-oxidation.[7]

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidizing agent for benzylic alcohols to aldehydes. However, its direct application for the oxidation of a methyl group is less common and may require harsh conditions.

Causality Behind Experimental Choices: The choice of oxidizing agent is critical. Milder reagents are preferred to prevent over-oxidation to the dicarboxylic acid. The presence of the deactivating nitro and carboxylic acid groups on the aromatic ring makes the methyl group less susceptible to oxidation, potentially requiring forcing conditions which in turn can lead to side reactions.

Advantages and Disadvantages of Route A
AdvantagesDisadvantages
Conceptually direct two-step synthesis.The selective oxidation of the methyl group can be low-yielding and produce byproducts.
Readily available starting material.Harsh oxidation conditions may be required, which could be incompatible with the other functional groups.
Lack of well-documented, high-yielding protocols for the oxidation of this specific substrate.

Route B: Conversion of 4-(Bromomethyl)-3-nitrobenzoic Acid

This alternative route introduces a more reactive handle, the bromomethyl group, which can then be converted to the aldehyde under milder conditions compared to the direct oxidation of a methyl group.

Logical Workflow for Route B

Route_B start 4-Methylbenzoic Acid intermediate1 4-(Bromomethyl)benzoic Acid start->intermediate1 Benzylic Bromination (NBS, AIBN) intermediate2 4-(Bromomethyl)-3-nitrobenzoic Acid intermediate1->intermediate2 Nitration (HNO₃, H₂SO₄) product 4-Formyl-3-nitrobenzoic Acid intermediate2->product Aldehyde Formation

Caption: Synthetic pathway for Route B.

Step 1 & 2: Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid

This intermediate is prepared in two steps from p-toluic acid.

Experimental Protocol:

  • Synthesis of 4-(Bromomethyl)benzoic Acid:

    • In a round-bottomed flask, combine 4-methylbenzoic acid, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride or chlorobenzene.[2]

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove the succinimide byproduct. The crude product is obtained after removal of the solvent.

  • Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid:

    • Dissolve the crude 4-(bromomethyl)benzoic acid in concentrated sulfuric acid and cool to 0-10 °C.[2]

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.[2]

    • After the addition, pour the reaction mixture onto crushed ice to precipitate the product.[2]

    • Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization.[2]

Step 3: Conversion of the Bromomethyl Group to a Formyl Group

Several established methods can be employed for this transformation.

Method 1: The Sommelet Reaction

The Sommelet reaction converts a benzyl halide to an aldehyde using hexamine (hexamethylenetetramine).[8][9][10]

Reaction Mechanism: The reaction proceeds through the formation of a quaternary ammonium salt between the benzyl bromide and hexamine. Subsequent hydrolysis in the presence of water leads to the formation of the aldehyde.[9]

Experimental Protocol (General):

  • Salt Formation: Dissolve 4-(bromomethyl)-3-nitrobenzoic acid and an equimolar amount of hexamine in a suitable solvent (e.g., chloroform or aqueous ethanol).

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Hydrolysis and Work-up: After cooling, the reaction mixture is typically acidified and steam distilled or extracted with an organic solvent to isolate the aldehyde. The work-up procedure is crucial to hydrolyze the intermediate and separate the product from byproducts.

Method 2: The Hass-Bender Oxidation

This method utilizes the sodium salt of 2-nitropropane to convert a benzyl halide to a benzaldehyde.[11][12][13]

Reaction Mechanism: The reaction involves the nucleophilic attack of the nitronate anion on the benzyl bromide, followed by an internal redox reaction to yield the aldehyde and dimethyloxime.[11]

Experimental Protocol (General):

  • Nitronate Formation: Prepare the sodium salt of 2-nitropropane by reacting 2-nitropropane with a base like sodium ethoxide in ethanol.

  • Oxidation: Add the 4-(bromomethyl)-3-nitrobenzoic acid to the solution of the sodium nitronate.

  • Reaction and Isolation: Stir the reaction mixture at room temperature or with gentle heating. The product is isolated by acidification and extraction.

Method 3: DMSO-Based Oxidations (e.g., Kornblum Oxidation)

Dimethyl sulfoxide (DMSO) can be used as an oxidant to convert alkyl halides to aldehydes.[14][15][16]

Reaction Mechanism: The Kornblum oxidation involves the displacement of the bromide by DMSO to form an alkoxysulfonium salt. In the presence of a mild base (e.g., sodium bicarbonate), this intermediate eliminates to form the aldehyde, dimethyl sulfide, and a protonated base.

Experimental Protocol (General):

  • Reaction Setup: Dissolve 4-(bromomethyl)-3-nitrobenzoic acid in DMSO.

  • Reaction: Add a mild base, such as sodium bicarbonate, and heat the mixture. The reaction temperature and time will need to be optimized.

  • Work-up and Isolation: The reaction is typically quenched with water, and the product is extracted with an organic solvent.

Advantages and Disadvantages of Route B
AdvantagesDisadvantages
Milder conditions for the final aldehyde formation step compared to direct oxidation of a methyl group.Longer synthetic sequence (three steps).
Well-established named reactions with predictable outcomes.The bromination step uses NBS, which requires careful handling.
Potentially higher overall yield and cleaner reaction for the final step.The use of hexamine in the Sommelet reaction can sometimes lead to complex work-up procedures.

Comparative Analysis and Recommendations

FeatureRoute A (Oxidation)Route B (Bromination/Conversion)
Number of Steps 23
Key Challenge Selective oxidation of the methyl group without side reactions.Handling of NBS and optimization of the final conversion step.
Potential Yield Likely lower and more variable due to oxidation challenges.Potentially higher and more reproducible.
Scalability May be difficult to scale up due to the challenges in controlling the oxidation.More amenable to scale-up, especially with optimized protocols for the named reactions.
Reagent Safety Use of strong oxidizing agents requires caution.NBS is a lachrymator and requires careful handling.

Recommendation:

For laboratory-scale synthesis where reliability and cleaner product formation are prioritized, Route B is the recommended pathway . The conversion of the bromomethyl group to an aldehyde via methods like the Sommelet or Kornblum oxidation is generally more controlled and higher yielding than the direct oxidation of the relatively unreactive methyl group in the presence of deactivating substituents. While Route B involves an additional step, the increased predictability and likely higher overall yield often justify the longer sequence.

For industrial applications or scenarios where atom economy and a shorter route are paramount, further research into a highly selective and efficient catalyst for the direct oxidation of 4-methyl-3-nitrobenzoic acid (Route A) would be a worthwhile endeavor.

Conclusion

The synthesis of 4-formyl-3-nitrobenzoic acid can be effectively achieved through two primary routes. While the direct oxidation of 4-methyl-3-nitrobenzoic acid appears more concise, the challenges associated with selective oxidation make it a less reliable method based on current literature. The three-step sequence involving benzylic bromination followed by conversion to the aldehyde offers a more robust and predictable approach, making it the preferred method for most research and development applications. The choice of the final conversion method in Route B (Sommelet, Hass-Bender, or DMSO-based oxidation) will depend on the specific laboratory capabilities and desired scale of the synthesis.

References

  • 4-Bromomethyl-3-nitrobenzoic acid | C8H6BrNO4 | CID 132386 - PubChem. Available from: [Link]

  • 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem. Available from: [Link]

  • The Sommelet Reaction. Available from: [Link]

  • Hass–Bender oxidation - Wikipedia. Available from: [Link]

  • Kornblum Oxidation - SynArchive. Available from: [Link]

  • DMSO Oxidation. Available from: [Link]

  • Hass-Bender Oxidation - SynArchive. Available from: [Link]

  • IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP - Semantic Scholar. Available from: [Link]

  • Hass-Bender Oxidation - YouTube. Available from: [Link]

  • Sommelet Reaction. Available from: [Link]

  • Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. Available from: [Link]

  • Sommelet reaction - Wikipedia. Available from: [Link]

  • Pfitzner–Moffatt oxidation - Wikipedia. Available from: [Link]

  • Sommelet Reaction - SynArchive. Available from: [Link]

  • Kornblum Oxidation | Chem-Station Int. Ed. Available from: [Link]

  • Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism | ADICHEMISTRY. Available from: [Link]

  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC. Available from: [Link]

  • Selenium Dioxide Oxidation Mechanisms | PDF | Ketone | Aldehyde - Scribd. Available from: [Link]

  • 17: Oxidation and Reduction. Available from: [Link]

  • o- AND p-NITROBENZALDIACETATE - Organic Syntheses Procedure. Available from: [Link]

  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - PMC. Available from: [Link]

    • Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. Available from: [Link]

  • Pfitzner-Moffatt oxidation - SynArchive. Available from: [Link]

  • Oxidising agent. Available from: [Link]

  • Reagent/Reaction Use Ref Note DMSO/DCC (Pfitzner- Moffatt or Moffatt) Alcohol → ketone/aldehyde Jacs 1963, 3027. Available from: [Link]

  • 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II - Lumen Learning. Available from: [Link]

  • Aldehyde → Carboxylic Acid with Chromate (Cr(VI)) - OrgoSolver. Available from: [Link]

  • Additions to the carbonyl group; chemistry of aldehydes and ketones. Available from: [Link]

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Comparative

Structural &amp; Mechanistic Advantages: A Comparative Analysis

4-Formyl-3-nitrobenzoic Acid: A Comparative Guide to Bifunctional Building Blocks in Targeted Therapeutics As drug discovery pivots toward increasingly complex molecular architectures—such as targeted protein degraders,...

Author: BenchChem Technical Support Team. Date: March 2026

4-Formyl-3-nitrobenzoic Acid: A Comparative Guide to Bifunctional Building Blocks in Targeted Therapeutics

As drug discovery pivots toward increasingly complex molecular architectures—such as targeted protein degraders, covalent inhibitors, and polycyclic protein-protein interaction (PPI) antagonists—the selection of highly functionalized building blocks is paramount. 4-Formyl-3-nitrobenzoic acid (CAS: 604000-99-9) has emerged as a critical scaffold in medicinal chemistry[1].

Unlike standard benzoic acid derivatives, this molecule possesses three distinct orthogonal reactive sites: a carboxylic acid for amidation, an electrophilic formyl group for reductive amination or covalent binding, and a nitro group that can either be reduced or utilized in specialized cyclizations[2]. This guide objectively compares the performance of 4-formyl-3-nitrobenzoic acid against alternative building blocks and provides validated experimental protocols for its most prominent applications: the synthesis of MDM2-p53 inhibitors[3] and the development of covalent β -tubulin toxins[4].

When designing synthetic routes for complex active pharmaceutical ingredients (APIs), chemists must evaluate building blocks based on their chemoselectivity and cyclization potential. The ortho relationship between the formyl and nitro groups in 4-formyl-3-nitrobenzoic acid provides unique mechanistic pathways that are absent in simpler analogs.

Table 1: Comparative Performance of Benzoic Acid Building Blocks
Building BlockPrimary Reactive GroupsKey Cyclization CapabilityCovalent Target BindingTypical Amidation Yield
4-Formyl-3-nitrobenzoic acid Carboxyl, Formyl, NitroDavis-Beirut Reaction (Forms 2H-indazoles)Yes (Hemiacetal via formyl)80–95%
4-Carboxybenzaldehyde Carboxyl, FormylNone (Linear extensions only)Yes (Hemiacetal via formyl)85–95%
3-Nitrobenzoic acid Carboxyl, NitroReduction to aniline (Forms benzimidazoles)No80–90%
4-Chloro-3-nitrobenzoic acid Carboxyl, Chloro, NitroSNAr displacementNo75–85%

Causality in Selection: If the synthetic goal is simply to attach an aldehyde to a core scaffold, 4-carboxybenzaldehyde is sufficient. However, for the synthesis of complex polycyclic systems like the MDM2-p53 inhibitor BI-0282, 4-formyl-3-nitrobenzoic acid is strictly required. The adjacent nitro group is essential for the late-stage Davis-Beirut reaction, where it participates in N-N bond formation to construct the indazole core[3]. Furthermore, in covalent drug design, the strongly electron-withdrawing nitro group increases the electrophilicity of the adjacent formyl carbon, enhancing its ability to form reversible hemiacetals with target serine residues[4].

Application Workflow 1: Synthesis of MDM2-p53 Inhibitor (BI-0282)

The MDM2-p53 interaction is a premier target in oncology. The synthesis of the potent inhibitor BI-0282 relies on 4-formyl-3-nitrobenzoic acid (used as its methyl ester) to construct a highly rigid spirooxindole-indazole scaffold[3].

Mechanistic Rationale

The reaction begins with a reductive amination between a complex spirooxindole amine and the formyl group. Acetic acid is deliberately chosen as the solvent because it acts as an acid catalyst to drive imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) due to its milder nature; it selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of unwanted benzyl alcohol byproducts[3].

Workflow A Spirooxindole Amine (Nucleophile) C Imine Formation (AcOH solvent) A->C B 4-Formyl-3-nitrobenzoic acid (Electrophile) B->C D Reductive Amination (NaBH(OAc)3) C->D Selective Reduction E Davis-Beirut Cyclization (Indazole Core) D->E N-N Bond Formation

Figure 1: Chemical workflow for the incorporation of 4-formyl-3-nitrobenzoic acid into BI-0282.

Validated Experimental Protocol: Reductive Amination
  • Imine Formation: Dissolve the crude spirooxindole amine intermediate (38.8 mmol, 1.0 eq) in glacial acetic acid (59.5 mL). Add 4-formyl-3-nitrobenzoic acid methyl ester (62.4 mmol, 1.6 eq)[3]. Stir the mixture at room temperature for 1 hour. Self-Validation Check: Monitor the disappearance of the primary amine via LC-MS to ensure complete imine conversion before proceeding.

  • Reduction: Cool the reaction vessel in an ambient water bath to control the mild exotherm. Slowly add NaBH(OAc)₃ (120.6 mmol, 3.1 eq) in portions over 15 minutes[3].

  • Propagation: Remove the cooling bath and stir the mixture for 16 hours at room temperature[3].

  • Workup: Carefully quench the reaction with water and dilute with dichloromethane (DCM). Extract the aqueous layer with DCM, combine the organic layers, and wash thoroughly with saturated aqueous NaHCO₃ to neutralize the acetic acid[3].

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the secondary amine intermediate (approx. 85% yield), which is pure enough to be used directly in the subsequent Davis-Beirut cyclization[3].

Application Workflow 2: Covalent Modification of β -Tubulin

Beyond serving as a structural linker, 4-formyl-3-nitrobenzoic acid is utilized as a direct pharmacophore in the design of benzamide anti-cancer toxins. The formyl group acts as an electrophilic "warhead" that forms a reversible covalent bond with the Ser239 residue of the β 3-tubulin isoform[4].

Mechanistic Rationale

To synthesize these toxins, the carboxylic acid of 4-formyl-3-nitrobenzoic acid must be coupled to an arylpiperazine. EDC·HCl is utilized as a water-soluble carbodiimide coupling agent. This is vastly superior to converting the acid to an acid chloride (e.g., using SOCl₂), because harsh chlorinating conditions would likely trigger self-condensation or degrade the sensitive formyl group[4]. DMAP is added as a nucleophilic catalyst to form a highly reactive O-acylisourea intermediate, ensuring rapid and clean amidation[4].

Pathway N1 Formyl-Benzamide Toxin N3 Reversible Hemiacetal Bond N1->N3 Electrophilic Formyl Attack N2 β3-Tubulin (Ser239 Residue) N2->N3 Nucleophilic Hydroxyl N4 Microtubule Destabilization N3->N4 Conformational Shift N5 G2/M Arrest & Apoptosis N4->N5 Mitotic Failure

Figure 2: Mechanism of action for formyl-benzamide toxins targeting β 3-Tubulin.

Validated Experimental Protocol: EDC/DMAP Amidation
  • Activation: In a dry flask, dissolve 4-formyl-3-nitrobenzoic acid (125.0 mg, 0.64 mmol, 1.1 eq), 1-(3,5-dimethoxyphenyl)piperazine (130.0 mg, 0.58 mmol, 1.0 eq), and DMAP (6.0 mg, 0.05 mmol, 0.08 eq) in anhydrous DMF (1.0 mL)[4].

  • Coupling: Add EDC·HCl (200.0 mg, 1.04 mmol, 1.8 eq) in one portion. Stir the reaction mixture at room temperature for 16 hours under an inert nitrogen atmosphere[4]. Self-Validation Check: The reaction mixture should transition from a suspension to a clear solution as the EDC is consumed.

  • Workup: Dilute the mixture with DCM (20 mL) and quench with deionized H₂O (20 mL). Wash the organic layer sequentially with H₂O (3 × 20 mL) to remove DMF, followed by brine (20 mL)[4].

  • Purification: Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify the residue via flash chromatography (gradient of 0–50% EtOAc in hexanes) to yield the formyl-benzamide analog as a thick, colorless oil[4].

Conclusion

For drug development professionals, 4-Formyl-3-nitrobenzoic acid offers unparalleled versatility compared to standard monofunctional or bifunctional benzoic acids. Its ability to undergo highly selective reductive aminations while preserving the nitro group for complex downstream cyclizations (such as the Davis-Beirut reaction) makes it an irreplaceable scaffold for polycyclic PPI inhibitors. Furthermore, its finely tuned electrophilicity allows it to function directly as a covalent warhead in targeted oncology therapies.

References

  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Multipronged Approach Establishes Covalent Modification of β -Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 4-Formyl-3-nitrobenzoic acid | CID 18462627 PubChem (National Institutes of Health) URL:[Link]

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Safety & Regulatory Compliance

Safety

4-Formyl-3-nitrosobenzoic acid proper disposal procedures

Operational Guide: Proper Handling and Disposal of 4-Formyl-3-nitrosobenzoic Acid As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who utilize photoremova...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 4-Formyl-3-nitrosobenzoic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who utilize photoremovable protecting groups (PPGs). A critical, yet often overlooked, aspect of this chemistry is the management of the highly reactive byproducts generated during photolysis.

4-Formyl-3-nitrosobenzoic acid is a toxic, reactive nitrosoarene byproduct generated in situ when o-nitrobenzyl (ONB) linked proanionophores or photoresponsive polymers are irradiated with UV light (typically 365 nm)[1]. Because nitroso compounds are potent electrophiles capable of forming DNA adducts, direct disposal of this compound into standard laboratory waste streams poses severe environmental and occupational hazards[2].

This guide provides a self-validating, step-by-step operational plan for the safe chemical degradation and logistical disposal of 4-formyl-3-nitrosobenzoic acid.

Mechanistic Origin and Hazard Profile

To safely dispose of a chemical, one must understand its mechanistic behavior. 4-Formyl-3-nitrosobenzoic acid does not typically enter the lab as a purchased reagent; it is generated as a stoichiometric byproduct. When an ONB-protected therapeutic agent is exposed to UV light, it undergoes an irreversible Norrish-type photocleavage isomerization[3]. This reaction releases the active agent (e.g., a chloride-phosphate anionophore) and leaves behind the nitrosoarene byproduct[1].

G Pro o-Nitrobenzyl-Linked Proanionophore UV UV Irradiation (365 nm) Pro->UV Cleavage Photolytic Cleavage (Norrish-type reaction) UV->Cleavage Anionophore Active Anionophore (Therapeutic Agent) Cleavage->Anionophore Byproduct 4-Formyl-3-nitrosobenzoic acid (Toxic Byproduct) Cleavage->Byproduct

Photocleavage pathway generating 4-formyl-3-nitrosobenzoic acid.

Causality of Toxicity: The nitroso group (-N=O) is highly reactive. If left untreated in waste, it can spontaneously dimerize, oxidize into a nitroarene, or react with ambient amines to form carcinogenic nitrosamines. Furthermore, exposing this waste to strong acids can trigger the release of highly toxic nitrogen oxide (NOx) gases.

Quantitative Operational Data

The following table summarizes the operational metrics necessary for planning your disposal workflow:

MetricValueOperational Implication
Typical Photolysis Yield > 85% conversion at 365 nmHigh byproduct accumulation during prolonged UV exposure[3].
Degradation Efficiency > 99.98% destructionAl:Ni / KOH reduction ensures safe downstream handling[2].
Max Safe Accumulation < 50 g per waste vesselPrevents exothermic runaway during chemical quenching.
Recommended Storage Temp 2°C to 8°C (Amber Glass)Prevents spontaneous thermal decomposition prior to disposal.

In-Lab Chemical Decontamination Protocol

For laboratories generating small-to-moderate quantities of 4-formyl-3-nitrosobenzoic acid (e.g., during in vitro assay development), in-situ chemical degradation is the preferred method prior to Environmental Health and Safety (EHS) transfer.

The Chemical Logic: We utilize a validated reductive destruction method using Aluminum-Nickel (Al:Ni) alloy powder in a basic medium (Potassium Hydroxide). This method reduces the dangerous nitroso group to a stable, non-mutagenic amine, preventing the formation of hazardous diazoalkanes[2].

Required Materials:

  • Fume hood (Minimum face velocity: 100 fpm)

  • 1M Potassium Hydroxide (KOH) solution

  • Aluminum-Nickel (Al:Ni) alloy powder (approx. 50/50 wt%)

  • Ice bath

  • Magnetic stirrer and PTFE-coated stir bar

Step-by-Step Methodology:

  • Preparation: Transfer the reaction mixture or waste solvent containing 4-formyl-3-nitrosobenzoic acid into a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to control the exothermic reduction reaction.

  • Basification: Slowly add 1M KOH to the waste solution until the pH reaches approximately 10-11. Causality: The basic environment is required to activate the Al:Ni alloy and prevents the off-gassing of NOx compounds that occurs in acidic conditions[2].

  • Reductive Cleavage: While stirring vigorously, slowly add the Al:Ni alloy powder in small portions (approx. 1g of alloy per 1g of estimated nitroso waste).

  • Agitation: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Causality: Extended stirring ensures >99.98% destruction of the nitrosoarene into its corresponding benign amine[2].

  • Filtration: Filter the mixture through a Celite pad to remove the spent Al:Ni catalyst. Caution: The filtered metal powder may be pyrophoric; keep it wet and dispose of it as hazardous solid metal waste.

  • Neutralization: Carefully neutralize the aqueous filtrate to pH 7 using dilute hydrochloric acid (HCl) before transferring it to your standard aqueous hazardous waste stream.

Institutional Waste Segregation & Logistics

If your laboratory is generating large volumes of this byproduct, or if in-situ degradation is logistically unfeasible, the material must be captured intact and transferred to a licensed disposal facility for high-temperature incineration.

DisposalWorkflow Start Waste Containing 4-Formyl-3-nitrosobenzoic acid Decision In-Lab Degradation or EHS Transfer? Start->Decision Degradation Reductive Cleavage (Al:Ni / KOH) Decision->Degradation Small Scale (<50g) Transfer Segregate as Hazardous Waste Decision->Transfer Large Scale / Mixed Filter Filter & Neutralize Aqueous Phase Degradation->Filter Incinerate High-Temp Incineration (Licensed Facility) Transfer->Incinerate Filter->Incinerate

Decision matrix and workflow for 4-formyl-3-nitrosobenzoic acid disposal.

Logistical Execution:

  • Containment: Store all untreated waste containing 4-formyl-3-nitrosobenzoic acid in amber glass containers . Causality: Nitrosoarenes are highly sensitive to ambient light and can undergo unpredictable secondary photolytic reactions if stored in clear glass[3].

  • Segregation: Do not mix this waste with strong oxidizers, heavy metals, or acidic waste streams.

  • Labeling: Label the container explicitly as: "Hazardous Waste: Contains Reactive Nitrosoarenes (4-Formyl-3-nitrosobenzoic acid) - Suspected Mutagen."

  • EHS Transfer: Coordinate with your facility's Environmental Health and Safety (EHS) department to ensure this specific waste profile is routed to a licensed facility capable of high-temperature rotary kiln incineration , which is the only EPA-compliant method for the complete destruction of bulk nitroaromatic and nitrosoaromatic compounds.

References

  • Photoinduced generation of the active chloride-phosphate anionophore from its inactive proanionophore Source: ChemRxiv (2026) URL:[Link]

  • Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds Source: Cancer Research / National Institutes of Health (1988) URL:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews - ACS Publications (2012) URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-Formyl-3-nitrosobenzoic acid

Operational & Safety Guide: Handling 4-Formyl-3-nitrosobenzoic Acid As a Senior Application Scientist, I frequently observe laboratories overlooking the hidden hazards of photolysis byproducts. 4-Formyl-3-nitrosobenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Guide: Handling 4-Formyl-3-nitrosobenzoic Acid

As a Senior Application Scientist, I frequently observe laboratories overlooking the hidden hazards of photolysis byproducts. 4-Formyl-3-nitrosobenzoic acid is rarely purchased as a standalone commercial reagent; rather, it is generated in situ as a highly reactive byproduct during the UV-mediated photocleavage of ortho-nitrobenzyl (ONB) caged compounds, such as proanionophores used in advanced ion transport studies[1].

Because of its potent electrophilicity, this nitrosoaromatic compound requires rigorous Personal Protective Equipment (PPE) and specialized handling protocols to prevent cross-reactivity and ensure operator safety. This guide provides a self-validating operational framework for handling this specific chemical class.

Mechanistic Hazard Profile: The Causality of the Risk

To understand the required PPE, we must first understand the molecule's physical chemistry. Upon 1, ONB-derivatives undergo an excited-state intramolecular hydrogen transfer (ESIHT), leading to an irreversible tautomerization that ejects the target leaving group and generates 4-formyl-3-nitrosobenzoic acid[2].

  • Electrophilic Toxicity: The resulting nitroso group (-N=O) is a potent electrophile. In biological systems or upon accidental skin exposure, it rapidly forms covalent adducts with nucleophiles, particularly cellular thiols like glutathione, inducing severe oxidative stress[3].

  • Mutagenic Potential: Nitrosoaromatics are established intermediates in the reductive metabolism of highly toxic nitroaromatic pollutants[4]. Exposure to the respiratory mucosa risks direct adduction to critical proteins and nucleic acids.

Quantitative Operational Parameters

This protocol is designed to be self-validating. The generation of the nitroso species can be quantitatively tracked via 1 H NMR, ensuring that handling precautions are strictly aligned with the actual concentration of the reactive byproduct[1].

Table 1: Physicochemical & Operational Parameters

ParameterQuantitative ValueOperational Implication
Photolysis Wavelength 365 nm (UV-A)Requires UV-shielded sashes and amber glassware to prevent uncontrolled cleavage[1].
Diagnostic NMR Shift δ = 10.25 ppm ( 1 H)Allows self-validation of byproduct concentration via the appearance of the aldehyde proton[1].
Fume Hood Face Velocity 100 fpmEnsures containment of aerosolized electrophiles during solvent evaporation.
Quenching Agent Conc. 10% (w/v)Provides a stoichiometric excess of sodium thiosulfate to neutralize the -N=O group[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated nitrosoaromatics. The following matrix outlines the required gear, grounded in the chemical causality of the hazard.

Table 2: PPE Matrix for 4-Formyl-3-nitrosobenzoic acid

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Solvent-dependent: Double-layered Nitrile for DMSO/aqueous; Butyl rubber or Silver Shield for DCM/Chloroform.Nitroso compounds are highly skin-permeable in organic solvents. Nitrile degrades rapidly in halogenated solvents.
Eye Protection Indirect-vented chemical splash goggles.The electrophilic nature of the -N=O group causes irreversible damage to the nucleophile-rich corneal epithelium upon contact.
Respiratory N95 or P100 particulate respirator.Required only if handling isolated dry powder. Inhalation of nitroso dust allows direct adduction to the mucosal lining.
Body Protection Flame-resistant (FR) lab coat and impermeable chemical apron.Prevents systemic absorption during accidental large-scale photolysis spills.

Experimental Workflow & Handling Protocol

The following step-by-step methodology ensures a secure workflow from precursor activation to byproduct disposal.

Step 1: Pre-Irradiation Setup

  • Conduct all photolysis experiments inside a certified chemical fume hood.

  • Shield the reaction vessel using amber glass or aluminum foil to prevent premature ambient light cleavage.

Step 2: Photolysis Execution

  • Irradiate the ONB-caged precursor using a 365 nm LED light source[1].

  • Ensure the UV source is enclosed in a light-blocking cabinet to protect the operator from UV exposure and to contain the reactive intermediates.

Step 3: Post-Cleavage Handling

  • Verify successful cleavage via NMR ( δ = 10.25 ppm)[1]. The solution now contains stoichiometric amounts of 4-formyl-3-nitrosobenzoic acid.

  • Keep the solution chilled (4°C) if immediate separation is not performed, as nitroso compounds can undergo thermal degradation.

Step 4: Separation and Quenching

  • Utilize chromatographic separation immediately to isolate your target compound.

  • Direct all fractions containing the nitroso byproduct to the quenching protocol outlined below.

G A ONB-Caged Precursor (Proanionophore) B UV Irradiation (365 nm) Inside Fume Hood A->B Photolysis C 4-Formyl-3-nitrosobenzoic acid (Reactive Byproduct) B->C ESIHT Mechanism D Active Target Molecule (e.g., Anionophore) B->D Leaving Group E PPE-Enforced Handling & Chromatographic Separation C->E Exposure Risk F Chemical Quenching (Sodium Thiosulfate) E->F Neutralization G Hazardous Waste Disposal F->G Safe Disposal

Experimental workflow for the in situ generation, handling, and disposal of the nitroso byproduct.

Spill Response & Chemical Disposal Plan

Because 4-formyl-3-nitrosobenzoic acid is a reactive electrophile, physical cleanup must be paired with chemical neutralization.

  • Spill Quenching: In the event of a spill, do not merely wipe it up. Flood the spill area with a mild reducing agent, such as a 10% (w/v) aqueous solution of sodium thiosulfate or sodium ascorbate. This chemically reduces the highly reactive nitroso group (-N=O) to a significantly less reactive hydroxylamine or amine derivative[3].

  • Absorption: After a 15-minute quenching period, absorb the liquid with inert spill pads.

  • Waste Segregation: Place the absorbed material into a compatible, sealable waste container. Label it strictly as "Hazardous Organic Waste: Contains Quenched Nitrosoaromatics." Do not mix with strong oxidizers or acidic waste streams.

References

  • Photoinduced generation of the active chloride-phosphate anionophore from its inactive proanionophore. ChemRxiv.
  • Ultrafast irreversible phototautomerization of o-nitrobenzaldehyde. ResearchGate.
  • Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. PMC.
  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. EPA.

Sources

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